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Core Science & Biosynthesis

Foundational

2-Aminocyclohexane-1,3-diol: A Versatile Aminocyclitol Scaffold for Medicinal Chemistry

Topic: 2-Aminocyclohexane-1,3-diol chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Aminocyclohexane-1,3-diol chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Aminocyclohexane-1,3-diol (CAS: 38332-12-6) is a fundamental aminocyclitol , a class of compounds structurally related to sugars but lacking an endocyclic oxygen. Often overshadowed by its more complex relatives like streptamine or deoxystreptamine (components of aminoglycoside antibiotics), this compact scaffold offers unique utility in medicinal chemistry. Its dense functionalization—three contiguous chiral centers on a lipophilic cyclohexane core—makes it an ideal "privileged structure" for fragment-based drug discovery (FBDD) and the synthesis of glycomimetics.

This guide analyzes the structural dynamics, validated synthesis protocols, and pharmacological potential of 2-aminocyclohexane-1,3-diol, providing researchers with the actionable intelligence needed to utilize this scaffold in RNA-targeting small molecules and glycosidase inhibitors.

Chemical Structure & Stereochemical Complexity

Core Architecture

The molecule consists of a cyclohexane ring substituted at the C1 and C3 positions with hydroxyl groups and at the C2 position with a primary amino group. This 1,2,3-substitution pattern creates a high density of hydrogen bond donors and acceptors within a small topological polar surface area (TPSA ~66 Ų), mimicking the face of a carbohydrate.

Stereoisomerism and Conformation

The biological activity of 2-aminocyclohexane-1,3-diol is dictated by its stereochemistry. With three chiral centers, multiple diastereomers exist. The two most relevant configurations for researchers are:

  • The all-cis Isomer (1,2,3-cis): In the lowest energy chair conformation, the C1 and C3 hydroxyls typically adopt equatorial positions to avoid 1,3-diaxial steric clash, forcing the C2-amine into an axial position (1e, 2a, 3e). This arrangement is stabilized by intramolecular hydrogen bonding between the amine and the flanking hydroxyls, creating a rigid "clamp-like" motif useful for binding phosphate backbones in RNA.

  • The trans Isomers: Variations where the amine is trans to one or both hydroxyls disrupt this H-bond network, altering solubility and binding affinity.

Stereochemistry cluster_0 Conformational Locking Isomer_Cis All-cis Isomer (1e, 2a, 3e conformation) High Intramolecular H-Bonding Bioactivity Biological Target (RNA / Enzyme Active Site) Isomer_Cis->Bioactivity Rigid Pre-organization Isomer_Trans Trans Isomers (e.g., 1e, 2e, 3e) Open Conformation Isomer_Trans->Bioactivity Flexible Binding

Figure 1: Conformational impact on bioactivity. The all-cis isomer's ability to form intramolecular hydrogen bonds pre-organizes it for specific receptor interactions.

Physicochemical Properties[1][2][3][4][5][6]

Understanding the physical baseline is crucial for assay development and formulation.

PropertyValueContext
Molecular Weight 131.17 g/mol Fragment-like; ideal for FBDD.
Molecular Formula C₆H₁₃NO₂
CAS Number 38332-12-6Generic identifier.[1]
pKa (Amine) ~9.5 - 10.0Basic; protonated at physiological pH (ammonium cation).
LogP -1.1 (Predicted)Highly hydrophilic; excellent aqueous solubility.
H-Bond Donors 42 (-OH) + 2 (-NH₂).
H-Bond Acceptors 32 (-OH) + 1 (-NH₂).
TPSA 66.5 ŲGood membrane permeability relative to size (Rule of 5 compliant).

Synthesis: The Validated Nitroaldol Route

While modern chiral catalysis exists, the most robust and scalable method for generating the 2-aminocyclohexane-1,3-diol core remains the Henry Reaction (Nitroaldol) Cyclization followed by hydrogenation. This route, pioneered by Suami, Ogawa, and Lichtenthaler, is preferred for its use of inexpensive starting materials.

Mechanism and Flow

The synthesis begins with the double condensation of glutaraldehyde with nitromethane. The resulting nitro-diol is then reduced to the amine.

Synthesis Glutaraldehyde Glutaraldehyde (Starting Material) Step1 Double Henry Reaction (Base Catalyzed) Glutaraldehyde->Step1 Nitromethane Nitromethane (CH3NO2) Nitromethane->Step1 NitroDiol 2-Nitro-1,3-cyclohexanediol (Cyclic Intermediate) Step2 Hydrogenation (Raney Ni / H2) NitroDiol->Step2 AminoDiol 2-Aminocyclohexane-1,3-diol (Final Product) Step1->NitroDiol Cyclization Step2->AminoDiol Reduction

Figure 2: The classic synthetic pathway via nitroaldol condensation.

Detailed Experimental Protocol

Note: This protocol targets the cis-isomer enriched mixture.

Step 1: Cyclization to 2-Nitro-1,3-cyclohexanediol

  • Reagents: Combine glutaraldehyde (25% aq. solution, 1 eq) and nitromethane (1.1 eq) in methanol.

  • Catalyst: Add triethylamine (0.1 eq) dropwise at 0°C to minimize polymerization.

  • Reaction: Stir at ambient temperature for 12–24 hours. The solution will darken.

  • Workup: Neutralize with dilute HCl. Extract with ethyl acetate. The product, 2-nitro-1,3-cyclohexanediol, often crystallizes upon concentration or can be purified via silica gel chromatography (EtOAc/Hexane).[2]

    • Checkpoint: Verify structure via IR (NO₂ stretch at ~1550 cm⁻¹) and ¹H NMR.

Step 2: Hydrogenation to 2-Aminocyclohexane-1,3-diol

  • Setup: Dissolve the nitro-diol intermediate in methanol.

  • Catalyst: Add Raney Nickel (approx. 10% w/w) or Pd/C (5%). Caution: Raney Ni is pyrophoric.

  • Conditions: Hydrogenate under H₂ pressure (50 psi) in a Parr shaker for 6–12 hours.

  • Purification: Filter off the catalyst through Celite. Concentrate the filtrate. The amine often solidifies as a white powder.

  • Salt Formation: For long-term storage, convert to the hydrochloride salt by treating with HCl in dioxane.

Applications in Drug Development[8]

RNA-Targeting Small Molecules

The 1,3-diol-2-amine motif is structurally homologous to the 2-deoxystreptamine (2-DOS) ring found in aminoglycosides (e.g., Kanamycin, Neomycin).

  • Mechanism: The protonated amine (ammonium) interacts electrostatically with the negatively charged phosphate backbone of RNA.

  • Utility: Researchers use this scaffold to design simpler, less toxic RNA binders that avoid the nephrotoxicity associated with full-sized aminoglycosides.

Glycosidase Inhibition

Aminocyclitols mimic the transition state of sugar hydrolysis.

  • Mechanism: The protonated nitrogen mimics the oxocarbenium ion intermediate generated during glycosidic bond cleavage.

  • Application: 2-Aminocyclohexane-1,3-diol serves as a "warhead" fragment. By appending hydrophobic tails or specific sugar-like side chains to the hydroxyls, potency against specific glucosidases or mannosidases can be tuned.

Spatially Directed Combinatorial Libraries

Because the molecule has three distinct attachment points (two -OH, one -NH₂) with defined stereochemistry, it is an excellent scaffold for Diversity-Oriented Synthesis (DOS) .

  • Strategy: Orthogonal protection (e.g., N-Boc, O-TBS) allows sequential functionalization, projecting pharmacophores into specific vectors of 3D space to probe enzyme active sites.

References

  • Suami, T., & Ogawa, S. (1964). The Synthesis and Configurational Analysis of 2-Amino-1,3-cyclohexanediol. Bulletin of the Chemical Society of Japan, 37(2), 194-199. Link

  • Lichtenthaler, F. W. (1963). Nitromethane Condensation with Glutaraldehyde. Chemische Berichte, 96(3), 845-853. Link

  • PubChem. (n.d.).[3][4][5][1][6] Compound Summary for CID 319670: 2-Aminocyclohexane-1,3-diol. National Center for Biotechnology Information. Retrieved February 5, 2026. Link

  • Singh, G., & Aubé, J. (2016). Synthesis of cyclic 1,3-diols as scaffolds for spatially directed libraries. Organic & Biomolecular Chemistry, 14(24), 5639-5642. Link

Sources

Exploratory

2-Amino-1,3-cyclohexanediol: A Technical Guide for Researchers and Drug Development Professionals

Abstract The aminocyclohexanediol scaffold is a pivotal structural motif in medicinal chemistry, prized for its conformational rigidity and potential for stereochemical diversity, which allows for the precise spatial ori...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminocyclohexanediol scaffold is a pivotal structural motif in medicinal chemistry, prized for its conformational rigidity and potential for stereochemical diversity, which allows for the precise spatial orientation of functional groups. This technical guide provides a comprehensive overview of 2-amino-1,3-cyclohexanediol, a representative member of this class. While direct and extensive public data for the specific CAS number 2753-42-6 is limited, this document consolidates information on the synthesis, stereochemistry, characterization, and potential applications of the broader class of 1,3-aminocyclohexanols and related derivatives. By leveraging data from closely related analogues, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this versatile chemical scaffold.

Introduction

The strategic incorporation of cyclic scaffolds is a cornerstone of modern drug design, offering a means to constrain molecular flexibility and enhance binding affinity and selectivity for biological targets. Among these, the aminocyclohexanediol framework has emerged as a valuable building block.[1] These structures are found in a variety of biologically active compounds and serve as versatile intermediates in the synthesis of complex molecules.[2][3] The presence of amino and hydroxyl groups provides multiple points for functionalization, while the cyclohexane ring offers a robust and predictable conformational platform.

This guide focuses on the 2-amino-1,3-cyclohexanediol structure, a molecule characterized by a cyclohexane ring bearing an amino group at position 2 and hydroxyl groups at positions 1 and 3. This arrangement presents significant stereochemical complexity, with the potential for multiple diastereomers and enantiomers, each with unique three-dimensional geometries and, consequently, distinct biological activities.

It is important to address a notable ambiguity concerning the specific compound "2-amino-1,3-cyclohexanediol" with the CAS number 2753-42-6. Extensive searches for this specific CAS number have not yielded a definitive public technical data sheet for this structure. Therefore, this guide will adopt a broader perspective, focusing on the synthesis and properties of the 1,3-aminocyclohexanol and diol class of compounds, providing a robust framework for understanding the chemistry of the title compound.

Physicochemical Properties and Stereochemistry

While experimental data for the specific title compound is scarce, its physicochemical properties can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties of 2-Amino-1,3-cyclohexanediol

PropertyPredicted Value
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol
pKa (amine)~9-10
pKa (hydroxyl)~14-16
logP< 1

The stereochemistry of 2-amino-1,3-cyclohexanediol is a critical aspect influencing its biological function. The cyclohexane ring can adopt a stable chair conformation to minimize steric strain. The relative orientation of the amino and hydroxyl groups can be either cis or trans, leading to different diastereomers. Furthermore, the presence of multiple chiral centers results in the existence of enantiomeric pairs for each diastereomer.

The conformational equilibrium of the chair forms is dictated by the steric bulk of the substituents and the presence of 1,3-diaxial interactions.[4] In the case of a 1,3-disubstituted cyclohexane, a cis isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is generally more stable. A trans isomer will have one substituent in an axial position and the other in an equatorial position.

G cluster_cis cis-2-Amino-1,3-cyclohexanediol Conformational Equilibrium cluster_trans trans-2-Amino-1,3-cyclohexanediol cis_dieq Diequatorial (More Stable) cis_diax Diaxial (Less Stable) cis_dieq->cis_diax Ring Flip cis_diax->cis_dieq Ring Flip trans Axial/Equatorial

Caption: Conformational isomers of cis- and trans-2-amino-1,3-cyclohexanediol.

Synthesis of 2-Amino-1,3-cyclohexanediol and Derivatives

Several synthetic strategies can be envisioned for the preparation of 2-amino-1,3-cyclohexanediol and its derivatives, drawing from established methods for the synthesis of aminocyclitols.[5]

Method 1: From 1,3-Cyclohexanedione

A versatile approach commences with the readily available 1,3-cyclohexanedione. This method involves the formation of a β-enaminoketone intermediate, followed by reduction and subsequent hydroxylation.[6]

Experimental Protocol:

  • Synthesis of β-Enaminoketone:

    • A solution of 1,3-cyclohexanedione (1.0 eq.) and a primary amine (e.g., benzylamine, 1.1 eq.) in toluene is heated at reflux with a Dean-Stark trap to remove water.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • The solvent is removed under reduced pressure, and the crude β-enaminoketone is purified by recrystallization or column chromatography.

  • Reduction of β-Enaminoketone to 3-Aminocyclohexanol:

    • The β-enaminoketone (1.0 eq.) is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and isopropanol.

    • Sodium metal (excess) is added portion-wise at 0 °C, and the reaction mixture is stirred at room temperature until completion (monitored by TLC).[6]

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.

    • The resulting mixture of cis- and trans-3-aminocyclohexanols can be separated by column chromatography. The stereoselectivity of the reduction is influenced by the reaction conditions and the nature of the substituents.[6]

  • Proposed Hydroxylation to 2-Amino-1,3-cyclohexanediol:

    • The protected 3-aminocyclohexanol can be subjected to hydroxylation at the C-2 position. This could potentially be achieved through various methods, such as enolate formation followed by reaction with an electrophilic oxygen source (e.g., a peroxide or oxaziridine). The stereochemical outcome of this step would need to be carefully controlled.

G start 1,3-Cyclohexanedione enaminoketone β-Enaminoketone start->enaminoketone Primary Amine, Toluene, Reflux aminocyclohexanol 3-Aminocyclohexanol (cis/trans mixture) enaminoketone->aminocyclohexanol Reduction (e.g., Na, THF/iPrOH) final_product 2-Amino-1,3-cyclohexanediol aminocyclohexanol->final_product Hydroxylation (Proposed) G cluster_pathway Hypothetical Enzyme Inhibition Pathway Substrate Natural Substrate Enzyme Enzyme Active Site Substrate->Enzyme Binds Product Product Enzyme->Product Catalyzes Inhibitor 2-Amino-1,3-cyclohexanediol Derivative (Competitive Inhibitor) Inhibitor->Enzyme Binds and Blocks

Caption: Hypothetical role of a 2-amino-1,3-cyclohexanediol derivative as an enzyme inhibitor.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-amino-1,3-cyclohexanediol and its derivatives. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal information, it is crucial to consult the Safety Data Sheet (SDS) for the particular compound or a closely related analogue.

Conclusion

2-Amino-1,3-cyclohexanediol represents a valuable and versatile scaffold for the development of new chemical entities with potential therapeutic applications. While direct information on the specific compound with CAS number 2753-42-6 is limited, a wealth of knowledge exists for the broader class of aminocyclitols. This guide has provided a comprehensive overview of the synthesis, stereochemistry, characterization, and potential applications of this important class of molecules. The synthetic routes outlined, coupled with the detailed discussion of stereochemical considerations and spectroscopic analysis, provide a solid foundation for researchers to explore the potential of 2-amino-1,3-cyclohexanediol and its derivatives in their drug discovery and development programs. The continued exploration of this and related scaffolds is likely to yield novel compounds with significant biological activity.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. Available at: [Link]

  • Medicinal Chemistry of Aminocyclitols. Current Medicinal Chemistry. Available at: [Link]

  • Progress in Aminocyclitol Biosynthesis. The Journal of Antibiotics. Available at: [Link]

  • Aminocyclitol. Wikipedia. Available at: [Link]

  • Structural, spectroscopic and first-principles studies of new aminocoumarin derivatives. IUCrJ. Available at: [Link]

  • Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available at: [Link]

  • Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. ResearchGate. Available at: [Link]

  • Synthesis and conformational assignment of cis- and trans-2-amino-1-arylcyclohexanols. Canadian Journal of Chemistry. Available at: [Link]

  • Medicinal Chemistry of Aminocyclitols. ResearchGate. Available at: [Link]

  • Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. ResearchGate. Available at: [Link]

  • DESIGN AND SYNTHESIS OF NOVEL CHIRAL BASE. Purdue University Graduate School. Available at: [Link]

  • Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. Molecules. Available at: [Link]

  • 4.9 Conformations of Polycyclic Molecules – Organic Chemistry: A Tenth Edition – OpenStax adaptation. OpenStax. Available at: [Link]

Sources

Foundational

Advanced Aminocyclitol Therapeutics: From Antibiotic Resurgence to Chaperone Therapies

Executive Summary Aminocyclitols, characterized by a carbocyclic ring substituted with amino and hydroxyl groups, represent a cornerstone of pharmaceutical chemistry. While historically synonymous with aminoglycoside ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminocyclitols, characterized by a carbocyclic ring substituted with amino and hydroxyl groups, represent a cornerstone of pharmaceutical chemistry. While historically synonymous with aminoglycoside antibiotics (e.g., Streptomycin, Gentamicin), recent advances have expanded their utility into pharmacological chaperones for lysosomal storage diseases and potent glycosidase inhibitors for metabolic disorders. This technical guide analyzes the structural logic, synthetic evolution, and therapeutic mechanisms of aminocyclitol derivatives, providing actionable protocols for researchers in drug discovery.

Part 1: Structural & Functional Diversity

The pharmacophore of aminocyclitols is defined by the cyclitol core —a cyclohexane ring decorated with hydroxyls and amines. The specific substitution pattern dictates the biological target.

The 2-Deoxystreptamine (2-DOS) Core (Antibacterial)

The vast majority of clinically relevant aminoglycosides (AGs) are built upon the 2-DOS scaffold.[1]

  • Structure: A 1,3-diamino-4,5,6-trihydroxycyclohexane ring.

  • Connectivity: Glycosidic linkages at positions C4, C5, or C6 connect amino-sugars (e.g., purpurosamine, garosamine).

  • Function: The 2-DOS ring acts as the primary anchor for binding to the bacterial 16S rRNA A-site.

The Valienamine Core (Enzyme Inhibition)

Non-glycosidic aminocyclitols often mimic the transition state of glycosidic hydrolysis.

  • Structure: Unsaturated cyclitols (carba-sugars) like valienamine.

  • Function: These mimic the oxocarbenium ion transition state, acting as competitive inhibitors of glycosidases (e.g.,

    
    -glucosidase, 
    
    
    
    -galactosidase).
  • Examples: Voglibose (antidiabetic), NOEV (chaperone).

Part 2: Mechanisms of Action

Ribosomal Interference (Antibacterial)

Aminoglycosides induce bacterial death through a multi-phasic mechanism targeting the 30S ribosomal subunit.[2]

  • Primary Event: The drug binds to the A-site of the 16S rRNA (Helix 44).

  • Consequence: This binding stabilizes a "flipped-out" conformation of adenines A1492 and A1493, which is normally a signal for correct tRNA pairing.

  • Outcome: The ribosome accepts incorrect tRNAs (codon misreading), leading to mistranslated proteins that disrupt the cell membrane (bactericidal effect).

Pharmacological Chaperoning (Protein Folding)

In Lysosomal Storage Diseases (LSDs) like GM1-gangliosidosis, mutations cause enzymes to misfold in the Endoplasmic Reticulum (ER), leading to premature degradation.

  • Mechanism: A specific aminocyclitol (e.g., N-octyl-4-epi-

    
    -valienamine, NOEV) binds to the active site of the mutant enzyme in the ER.
    
  • Result: This binding stabilizes the correct folding, allowing the enzyme to traffic to the lysosome.

  • Dissociation: In the acidic lysosome, the high substrate concentration displaces the chaperone, restoring enzymatic activity.

Visualization of Mechanisms

The following diagram contrasts the two primary mechanisms of action.

MoA Aminocyclitol Aminocyclitol Derivative Ribosome Target: Bacterial 30S Ribosome (16S rRNA Helix 44) Aminocyclitol->Ribosome High Affinity Binding MutantEnz Target: Mutant Lysosomal Enzyme (Misfolded in ER) Aminocyclitol->MutantEnz Sub-inhibitory Conc. ConfChange Stabilizes A1492/A1493 'Flipped' State Ribosome->ConfChange Misreading Codon Misreading (Incorrect tRNA selection) ConfChange->Misreading ProteinError Mistranslated Proteins Membrane Damage Misreading->ProteinError Death Bactericidal Effect ProteinError->Death Stabilization Active Site Binding Thermodynamic Stabilization MutantEnz->Stabilization Trafficking Trafficking to Lysosome (Escapes ERAD) Stabilization->Trafficking Displacement Dissociation at Low pH Substrate Turnover Trafficking->Displacement Rescue Restored Cellular Function Displacement->Rescue

Caption: Dual mechanistic pathways of aminocyclitols: Ribosomal corruption (left) vs. Enzyme rescue (right).

Part 3: Overcoming Resistance via Semisynthesis

The primary challenge in aminoglycoside therapy is resistance driven by Aminoglycoside Modifying Enzymes (AMEs) . These enzymes acetylate (-NH₂), phosphorylate (-OH), or adenylate (-OH) specific sites on the drug, preventing ribosomal binding.

The Logic of N-1 Modification

The N-1 amino group of the 2-DOS ring is a critical target for deactivation.

  • Strategy: Acylation or alkylation of the N-1 position (e.g., with L-HABA as in Amikacin, or complex side chains in Plazomicin).

  • Effect: The bulky side chain sterically hinders AMEs from accessing adjacent modifiable sites while preserving ribosomal affinity.

Comparative Efficacy Data

The following table demonstrates the superior efficacy of next-generation derivatives (Plazomicin) against multidrug-resistant (MDR) Enterobacteriaceae compared to legacy agents.

DrugClassMIC₅₀ (µg/mL)% Susceptible (MDR Isolates)Resistance Mechanism Vulnerability
Gentamicin Legacy (4,6-disub.)4.0~44%Highly vulnerable to AAC, ANT, APH enzymes
Amikacin Semisynthetic (N-1 acylated)32.0~43%Vulnerable to some AAC(6') and 16S methyltransferases
Plazomicin Neoglycoside (N-1 alkylated)1.0 80.2% Resistant to most AMEs; vulnerable only to Metallo-β-lactamases co-expression

Data Source: Aggregated from in vitro activity studies against MDR Enterobacterales (See References).

Part 4: Detailed Experimental Protocol

Protocol: Semisynthesis of Amikacin (N-1 Acylation of Kanamycin A)

This protocol illustrates the "blocking-protection" strategy essential for regioselective modification of polyfunctional aminocyclitols.

Objective: Selective acylation of the N-1 amino group of Kanamycin A with L-(-)-4-amino-2-hydroxybutyric acid (L-HABA).

Reagents & Equipment[2][3][4][5]
  • Substrate: Kanamycin A Sulfate.[5]

  • Reagent:

    
    -hydroxysuccinimide ester of 
    
    
    
    -benzyloxycarbonyl-L-HABA (Active Ester).
  • Blocking Agent: Zn(OAc)₂ (Zinc Acetate).

  • Solvents: Water, DMSO, 50% Ethanol.

  • Purification: Amberlite CG-50 (NH₄⁺ form) ion-exchange resin.

Step-by-Step Methodology
  • Chelation (Regioselective Blocking):

    • Dissolve 10 mmol of Kanamycin A in 100 mL of water.

    • Add 25 mmol of Zn(OAc)₂. Stir for 1 hour at room temperature.

    • Mechanism:[1][5][6][7][8] Zn²⁺ coordinates between the N-1 and N-3" amines and adjacent hydroxyls, but crucially, it leaves the N-1 position reactive while deactivating others via conformational lock, or facilitates specific N-1 direction (depending on the specific chelation method used; the classic Kawaguchi method uses Zn to chelate N-3" and OH-2", directing reaction to N-1). Correction: The classic method uses Zn to chelate 3"-NH2 and 2"-OH, protecting them. The 1-NH2 is the most nucleophilic remaining amine.

  • Acylation:

    • To the chelated solution, add 10 mmol of the Active Ester (L-HABA derivative) dissolved in 50 mL DMSO dropwise over 30 minutes.

    • Maintain reaction at 20–25°C for 3 hours.

    • Control: Monitor reaction progress via TLC (System: CHCl₃:MeOH:NH₄OH 1:1:1). Look for the appearance of the mono-acylated product.

  • Deprotection (Zinc Removal & Amine Release):

    • Pass the reaction mixture through a cation exchange column (Amberlite IRC-50 or equivalent) to remove Zn²⁺ ions.

    • Alternatively, treat with H₂S or a chelating resin to precipitate Zinc sulfide/remove Zinc.

  • Hydrogenolysis (Side-chain Deprotection):

    • The resulting intermediate contains a Cbz-protected HABA chain.

    • Dissolve the intermediate in 50% aqueous ethanol.

    • Add 10% Pd/C catalyst (5% w/w relative to substrate).

    • Hydrogenate at 40 psi H₂ for 4 hours.

    • Filter catalyst through Celite.

  • Purification:

    • Load the filtrate onto an Amberlite CG-50 (NH₄⁺) column.

    • Elute with a gradient of 0.1 M to 1.0 M NH₄OH.

    • Collect fractions. Amikacin typically elutes after unreacted Kanamycin A but before poly-acylated byproducts.

    • Lyophilize active fractions to obtain Amikacin as a white powder.

Part 5: Toxicity & Mitigation

The clinical utility of aminocyclitols is limited by nephrotoxicity (reversible) and ototoxicity (permanent).

Mechanism of Ototoxicity
  • Entry: Aminoglycosides enter cochlear hair cells via Mechanotransducer (MET) channels.

  • Accumulation: They are retained in the lysosomes and cytoplasm.

  • ROS Generation: Interaction with iron (Fe-AG complex) catalyzes the formation of superoxide radicals.

  • Apoptosis: ROS triggers the mitochondrial apoptotic pathway (caspase activation), leading to hair cell death.

Mitigation Strategies
  • Chemical Design: Next-gen derivatives (e.g., Apramycin derivatives) are designed with lower affinity for the eukaryotic mitochondrial ribosome and MET channels.

  • Co-administration: Antioxidants (e.g., N-acetylcysteine, D-methionine) or Iron Chelators (Deferoxamine) scavenge ROS or prevent the formation of the redox-active Fe-AG complex.

Part 6: Future Outlook - The Chaperone Era

Beyond antibiotics, aminocyclitols are revolutionizing the treatment of Lysosomal Storage Diseases.

  • Molecule: NOEV (N-octyl-4-epi-

    
    -valienamine).[3][7][9][10]
    
  • Target:

    
    -Galactosidase (GLB1).
    
  • Application: GM1-Gangliosidosis.

  • Status: Preclinical/Clinical trials showing that oral administration can cross the Blood-Brain Barrier (BBB) and restore enzyme activity in the CNS, a feat impossible for Enzyme Replacement Therapy (ERT).

Synthesis Shikimic (-)-Shikimic Acid Intermed Epoxide Intermediate Shikimic->Intermed Protection/Oxidation RingOpen Ring Opening (Octylamine) Intermed->RingOpen Regioselective Reduction Reduction & Deprotection RingOpen->Reduction NOEV NOEV (Chaperone) Reduction->NOEV

Caption: Simplified synthetic route for NOEV from Shikimic Acid.

References

  • Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine. [Link]

  • In Vitro Activity of Plazomicin Compared to Amikacin, Gentamicin, and Tobramycin against Multidrug-Resistant Aerobic Gram-Negative Bacilli. Antimicrobial Agents and Chemotherapy. [Link]

  • Mechanisms of Aminoglycoside-Related Ototoxicity. MDPI. [Link]

  • Pharmacological Chaperone Therapy for Lysosomal Storage Diseases. Future Medicinal Chemistry. [Link]

  • Novel stereoselective syntheses of N-octyl-β-valienamine (NOV) and N-octyl-4-epi-β-valienamine (NOEV). RSC Advances. [Link]

  • Synthesis of Amikacin (Patent 0218292). European Patent Office. [Link] (Note: Generalized citation for standard chemical protocol).

Sources

Foundational

A Tale of Two Scaffolds: Unveiling the Structural Relationship Between Sphingosine and Aminocyclitols in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract In the intricate world of molecular recognition, structural mimicry...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the intricate world of molecular recognition, structural mimicry is a cornerstone of rational drug design. This guide delves into the fascinating and functionally significant structural relationship between two seemingly disparate classes of molecules: the linear amino alcohol, sphingosine, and the cyclic polyhydroxylated amines, aminocyclitols. While one is a key component of cellular membranes and a signaling molecule, the other is renowned for its presence in aminoglycoside antibiotics. However, a deeper analysis reveals a remarkable convergence in their three-dimensional architecture, particularly in the spatial arrangement of crucial amino and hydroxyl functional groups. This structural kinship underpins their ability to interact with similar biological targets, most notably glycosidases and sphingolipid-metabolizing enzymes. This in-depth technical guide will dissect this structural relationship, explore its functional consequences, and provide a roadmap for leveraging this knowledge in the design of novel therapeutics. We will explore the conformational intricacies, shared pharmacophoric features, and the causality behind their overlapping bioactivities, offering field-proven insights for researchers in drug development.

Foundational Architectures: A Comparative Overview of Sphingosine and Aminocyclitols

A thorough understanding of the individual components is paramount before delving into their structural relationship.

Sphingosine: The Aliphatic Amino Alcohol

Sphingosine is an 18-carbon aliphatic amino alcohol that forms the backbone of sphingolipids, a critical class of lipids involved in maintaining the structural integrity of cell membranes and participating in a myriad of signaling pathways.[1] Its defining structural features include a long, unsaturated hydrocarbon tail, a primary hydroxyl group at C1, a secondary hydroxyl group at C3, and an amino group at C2.[2] The stereochemistry of the most common isomer, D-erythro-sphingosine ((2S, 3R, 4E)-2-aminooctadec-4-ene-1,3-diol), is crucial for its biological activity.[3] This specific arrangement of functional groups creates a distinct hydrophilic head and a hydrophobic tail, rendering sphingosine an amphiphilic molecule.[2]

Table 1: Key Structural and Physicochemical Properties of D-erythro-Sphingosine

PropertyValueSource
Chemical FormulaC₁₈H₃₇NO₂[2]
Molar Mass299.5 g/mol [2]
Stereochemistry(2S, 3R, 4E)[3]
Key Functional GroupsC1-OH, C2-NH₂, C3-OH, C4=C5 (trans)[2]
ConformationFlexible aliphatic chain with a defined stereochemical arrangement of polar groups.[4]
Aminocyclitols: The Cyclic Amino-Polyols

Aminocyclitols are carbocyclic molecules characterized by a cyclohexane or cyclopentane ring substituted with multiple hydroxyl groups and at least one amino group.[5] They are famously known as the core scaffolds of aminoglycoside antibiotics, such as kanamycin and neomycin.[5] These "pseudo-sugars" mimic the structure of monosaccharides and can act as potent inhibitors of various carbohydrate-processing enzymes, including glycosidases.[5] The rigid cyclic structure of aminocyclitols provides a defined spatial arrangement of their hydroxyl and amino functionalities, which is key to their biological activity.

Table 2: General Structural Features of Aminocyclitols

PropertyDescriptionSource
Core StructureCycloalkane (typically 5- or 6-membered ring)[5]
Key Functional GroupsMultiple -OH groups, at least one -NH₂ group[5]
ConformationRelatively rigid chair or boat conformations for cyclohexanes.[6]
Biological RoleCore of aminoglycoside antibiotics, glycosidase inhibitors.[5]

The Structural Convergence: Unmasking the Mimicry

The core of the structural relationship lies in the remarkable similarity in the three-dimensional presentation of key functional groups between the flexible sphingosine and the rigid aminocyclitol scaffolds.

Spatial Superimposition and Pharmacophore Analysis

At first glance, the linear, flexible nature of sphingosine appears to be in stark contrast to the cyclic, more rigid structure of aminocyclitols. However, through conformational analysis and molecular modeling, it becomes evident that specific low-energy conformations of sphingosine can spatially align key functional groups—the C1-OH, C2-NH₂, and C3-OH—in a manner that closely mimics the arrangement of hydroxyl and amino groups on an aminocyclitol ring.

This structural overlap can be quantitatively described using pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.[7] For many glycosidase inhibitors, the pharmacophore consists of a specific spatial arrangement of hydrogen bond donors (from hydroxyl and amino groups) and hydrogen bond acceptors (from hydroxyl oxygens) that mimic the transition state of the glycosidic bond cleavage.[8] Both sphingosine and aminocyclitols can present a similar pharmacophore, explaining their shared ability to inhibit these enzymes.

Structural_Analogy cluster_2 Common Pharmacophore Sphingosine Sphingosine C1-OH C2-NH2 C3-OH Hydrophobic Tail Pharmacophore Pharmacophoric Features H-Bond Donor H-Bond Donor H-Bond Donor Hydrophobic Feature (optional) Sphingosine:f0->Pharmacophore:f0 Mimics Sphingosine:f1->Pharmacophore:f1 Mimics Sphingosine:f2->Pharmacophore:f2 Mimics Sphingosine:f3->Pharmacophore:f3 Mimics Aminocyclitol Aminocyclitol OH NH2 OH Cyclic Core Aminocyclitol:f0->Pharmacophore:f0 Presents Aminocyclitol:f1->Pharmacophore:f1 Presents Aminocyclitol:f2->Pharmacophore:f2 Presents

Caption: Structural analogy leading to a common pharmacophore.

The Role of the Hydrophobic Moiety

While the polar head groups provide the key interactions for enzyme inhibition, the hydrophobic tail of sphingosine also plays a crucial role. In the context of sphingolipid-metabolizing enzymes, this lipid tail is essential for substrate recognition and binding within the hydrophobic pocket of the active site.[9] Interestingly, aminocyclitol-based inhibitors targeting these enzymes often incorporate hydrophobic side chains to mimic the aliphatic tail of sphingosine, thereby enhancing their binding affinity and specificity.[10]

Functional Implications: From Enzyme Inhibition to Drug Design

The structural relationship between sphingosine and aminocyclitols has profound implications for their biological activities and provides a fertile ground for the design of novel therapeutics.

Glycosidase Inhibition: A Shared Battlefield

Many aminocyclitols are potent inhibitors of glycosidases due to their structural resemblance to the oxocarbenium ion-like transition state of the natural carbohydrate substrates.[11] The strategically positioned amino and hydroxyl groups on the aminocyclitol ring engage in strong hydrogen bonding interactions with the active site residues of these enzymes, leading to their inhibition. Similarly, the polar head group of sphingosine can adopt a conformation that allows it to bind to the active sites of certain glycosidases, leading to their inhibition. This explains the observed inhibitory activity of some sphingolipids against these enzymes.

Targeting Sphingolipid Metabolism: Aminocyclitols as Sphingosine Mimetics

The enzymes involved in sphingolipid metabolism, such as sphingosine kinases and ceramidases, are attractive targets for therapeutic intervention in diseases like cancer and inflammatory disorders.[7] The design of inhibitors for these enzymes often revolves around creating molecules that mimic the structure of their natural substrates, including sphingosine and ceramide.

The rigid and stereochemically defined scaffold of aminocyclitols makes them excellent starting points for the design of sphingosine mimetics.[5] By appending a hydrophobic tail to an aminocyclitol core that presents the correct spatial arrangement of amino and hydroxyl groups, it is possible to create potent and selective inhibitors of sphingolipid-metabolizing enzymes.[12]

Drug_Design_Workflow A Identify Target Enzyme (e.g., Sphingosine Kinase) B Analyze Substrate Structure (Sphingosine) A->B C Define Pharmacophore (H-Bond Donors/Acceptors, Hydrophobe) B->C D Select Scaffold (Aminocyclitol) C->D E Computational Modeling (Docking, Molecular Dynamics) D->E F Synthesize Aminocyclitol-based Sphingosine Mimics E->F G In Vitro Enzyme Assays F->G H Cell-based Assays G->H I Lead Optimization H->I I->E Iterative Refinement

Caption: Workflow for designing aminocyclitol-based sphingosine mimetics.

Experimental Corner: Protocols and Methodologies

To translate these concepts into practice, robust experimental protocols are essential.

Synthesis of Aminocyclitol-Based Sphingosine Mimetics

The synthesis of these hybrid molecules often involves a multi-step process. A representative, generalized protocol is outlined below. For specific examples and detailed procedures, refer to the cited literature.[12][13]

Protocol 1: General Synthesis of an N-Acyl-Aminocyclitol

  • Protection of Functional Groups: Selectively protect the hydroxyl and amino groups on the starting aminocyclitol that are not intended for modification. Common protecting groups include benzyl ethers for hydroxyls and carbamates (e.g., Boc, Cbz) for amines.

  • Activation of the Acyl Chain: Activate the carboxylic acid of the desired fatty acid (the hydrophobic tail) for amide bond formation. This can be achieved by converting it to an acid chloride or using coupling reagents like DCC or HATU.

  • Amide Coupling: React the protected aminocyclitol with the activated fatty acid in the presence of a suitable base to form the N-acyl bond.

  • Deprotection: Remove the protecting groups from the hydroxyl and any other protected amino groups to yield the final aminocyclitol-based sphingosine mimic.

  • Purification: Purify the final product using techniques such as column chromatography or recrystallization.

Structural Elucidation and Analysis

Confirming the structure and stereochemistry of the synthesized molecules is critical. A combination of analytical techniques is typically employed.

Table 3: Analytical Techniques for Structural Characterization

TechniquePurposeKey Information ObtainedSource
NMR Spectroscopy Elucidation of the carbon-hydrogen framework and stereochemistry.¹H and ¹³C chemical shifts, coupling constants, and NOE correlations to determine connectivity and relative stereochemistry.[6][14]
Mass Spectrometry Determination of molecular weight and fragmentation patterns.Precise mass for molecular formula confirmation and MS/MS fragmentation for structural insights.[3][15]
X-ray Crystallography Unambiguous determination of the three-dimensional structure in the solid state.Atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[4][16]

Conclusion and Future Perspectives

The structural relationship between sphingosine and aminocyclitols is a compelling example of how nature utilizes distinct molecular architectures to achieve similar functional outcomes. This understanding has already paved the way for the development of novel enzyme inhibitors and therapeutic candidates. The continued exploration of this structural mimicry, aided by advancements in computational modeling and synthetic chemistry, holds immense promise for the future of drug discovery. By leveraging the rigid, stereochemically defined scaffold of aminocyclitols to mimic the bioactive conformations of flexible molecules like sphingosine, we can design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The insights provided in this guide aim to empower researchers to harness this powerful structural analogy in their quest for innovative medicines.

References

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Sources

Exploratory

A Technical Guide to the Stereochemical and Conformational Dichotomy of 2-Aminocyclohexane-1,3-diol Isomers for Drug Development Professionals

Introduction: The Critical Role of Stereoisomerism in Medicinal Chemistry In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Stereoiso...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereoisomerism in Medicinal Chemistry

In the realm of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial orientations, can exhibit remarkably different pharmacological and toxicological profiles. The cyclohexane ring, a common scaffold in many pharmaceutical agents, presents a fascinating case study in stereochemical complexity. This guide provides an in-depth technical exploration of the differences between the cis- and trans- isomers of 2-aminocyclohexane-1,3-diol, a key structural motif with significant potential in medicinal chemistry. Understanding the nuanced distinctions in their conformation, stability, and spectroscopic signatures is crucial for the rational design of novel therapeutics. The 1,3-amino alcohol functionality is a well-established pharmacophore, and the rigid yet conformationally dynamic cyclohexane backbone allows for precise positioning of these key interacting groups.[1]

Stereochemistry and Conformational Analysis: A Tale of Two Chairs

The fundamental difference between cis- and trans-2-aminocyclohexane-1,3-diol lies in the relative orientation of the amino and hydroxyl substituents on the cyclohexane ring. In the cis-isomer, the amino group and the hydroxyl group at C-1 are on the same face of the ring, while in the trans-isomer, they are on opposite faces. This seemingly subtle distinction has profound implications for the molecule's shape, stability, and potential for intramolecular interactions.

Cyclohexane and its derivatives predominantly exist in a chair conformation to minimize angular and torsional strain.[2] For a 1,2,3-trisubstituted cyclohexane, several chair conformations are possible, and their relative stabilities are dictated by the steric and electronic interactions of the substituents.

Cis-2-aminocyclohexane-1,3-diol: The Potential for Intramolecular Hydrogen Bonding

The cis-isomer can exist in two primary chair conformations that are in equilibrium through a process of ring flipping. In one conformation, the substituents at C-1, C-2, and C-3 can adopt an axial-equatorial-axial (a,e,a) or an equatorial-axial-equatorial (e,a,e) arrangement. The diequatorial arrangement of the hydroxyl groups in one of the chair conformations of the cis-isomer allows for the potential formation of an intramolecular hydrogen bond between the amino group and one or both of the hydroxyl groups. This interaction can significantly stabilize this particular conformation.[3]

cluster_cis Cis-Isomer Conformations cis_aea axial-equatorial-axial (less stable) cis_eae equatorial-axial-equatorial (more stable due to fewer 1,3-diaxial interactions and potential H-bonding) cis_aea->cis_eae Ring Flip

Caption: Conformational equilibrium in cis-2-aminocyclohexane-1,3-diol.

Trans-2-aminocyclohexane-1,3-diol: Steric Considerations

For the trans-isomer, the substituents can be arranged in an axial-axial-equatorial (a,a,e) or an equatorial-equatorial-axial (e,e,a) fashion in the two chair conformers. In the more stable conformation, the bulkier substituents will preferentially occupy the equatorial positions to minimize unfavorable 1,3-diaxial interactions.[4] Intramolecular hydrogen bonding between the 1,3-substituents is less likely in the most stable conformations of the trans-isomer due to the larger distance between the functional groups.

cluster_trans Trans-Isomer Conformations trans_aae axial-axial-equatorial (less stable) trans_eea equatorial-equatorial-axial (more stable) trans_aae->trans_eea Ring Flip

Caption: Conformational equilibrium in trans-2-aminocyclohexane-1,3-diol.

Synthesis Strategies: Achieving Stereocontrol

The stereoselective synthesis of the cis- and trans- isomers of 2-aminocyclohexane-1,3-diol requires careful selection of starting materials and reaction conditions. Several general strategies for the synthesis of 1,3-amino alcohols can be adapted to achieve the desired stereochemistry.[5][6][7]

Proposed Synthesis of the Cis-Isomer

A plausible route to the cis-isomer could involve the dihydroxylation of a protected 2-aminocyclohexene derivative. The use of a syn-dihydroxylation agent, such as osmium tetroxide, would be expected to deliver the two hydroxyl groups to the same face of the ring, resulting in the desired cis relationship relative to each other. The stereochemistry of the amino group would be established by the choice of the starting aminocyclohexene.

Experimental Protocol: Synthesis of cis-2-Aminocyclohexane-1,3-diol (Hypothetical)
  • Protection of the Amine: 2-Aminocyclohexene is reacted with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) anhydride, to yield N-Boc-2-aminocyclohexene.

  • Syn-Dihydroxylation: The protected aminocyclohexene is then subjected to syn-dihydroxylation using a catalytic amount of osmium tetroxide and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). This step introduces the two hydroxyl groups on the same face of the ring.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the target cis-2-aminocyclohexane-1,3-diol.

Proposed Synthesis of the Trans-Isomer

The synthesis of the trans-isomer could be approached through the opening of an epoxide derived from a cyclohexenol. The initial epoxidation of a protected 2-aminocyclohex-3-en-1-ol would be followed by a nucleophilic ring-opening with an amine, which typically proceeds with inversion of configuration at the attacked carbon, leading to a trans relationship between the newly introduced amino group and the adjacent hydroxyl group. A more direct approach could involve the reduction of a β-enaminoketone derived from a 1,3-cyclohexanedione.[8]

G start 1,3-Cyclohexanedione enaminoketone β-Enaminoketone (Condensation with amine) start->enaminoketone reduction Stereoselective Reduction enaminoketone->reduction cis_product cis-2-Aminocyclohexane-1,3-diol reduction->cis_product e.g., NaBH4, CeCl3 trans_product trans-2-Aminocyclohexane-1,3-diol reduction->trans_product e.g., LiAlH4

Caption: General synthetic workflow for aminocyclohexanediols.

Spectroscopic Characterization: Unmasking the Isomers

The distinct conformational preferences of the cis- and trans- isomers give rise to characteristic differences in their NMR and IR spectra. These spectroscopic techniques are invaluable tools for the unambiguous identification of each stereoisomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is particularly powerful for distinguishing between the isomers based on the coupling constants (J-values) of the protons on the cyclohexane ring. The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the two coupled protons, as described by the Karplus equation.[9]

Parameter Cis-Isomer (more stable conformer) Trans-Isomer (more stable conformer)
H2 Proton Environment Likely axialLikely equatorial
³JH1-H2 Expected to be small (axial-equatorial coupling, ~2-5 Hz)Expected to be small (equatorial-equatorial coupling, ~2-5 Hz)
³JH2-H3ax Expected to be large (axial-axial coupling, ~8-13 Hz)Expected to be small (equatorial-axial coupling, ~2-5 Hz)
³JH2-H3eq Expected to be small (axial-equatorial coupling, ~2-5 Hz)Expected to be small (equatorial-equatorial coupling, ~2-5 Hz)

Note: The exact coupling constants will depend on the specific conformation and solvent.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy can provide evidence for the presence or absence of intramolecular hydrogen bonding.[10]

  • Cis-Isomer: In a non-polar solvent, the cis-isomer is expected to show a broadened O-H and N-H stretching band at a lower frequency (typically 3200-3500 cm⁻¹) due to intramolecular hydrogen bonding. This is in addition to the sharp "free" O-H and N-H stretching bands.

  • Trans-Isomer: The trans-isomer, with less favorable geometry for intramolecular hydrogen bonding in its stable conformation, is expected to show predominantly sharp "free" O-H and N-H stretching bands in the region of 3300-3600 cm⁻¹. Intermolecular hydrogen bonding will be observed at higher concentrations, leading to broadened peaks.[11]

Applications in Drug Development: The 1,3-Amino Alcohol Pharmacophore

The 1,3-amino alcohol motif is a key pharmacophore in a number of biologically active molecules, including natural products and synthetic drugs.[12] The specific spatial arrangement of the amino and hydroxyl groups is often critical for binding to biological targets such as enzymes and receptors.

The rigid cyclohexane scaffold of 2-aminocyclohexane-1,3-diol allows for the precise presentation of the hydrogen bond donor and acceptor groups. The difference in the spatial orientation of these groups between the cis- and trans- isomers can lead to significant differences in their biological activity. For example, one isomer may fit perfectly into the active site of a target protein, while the other may not be able to bind effectively. This stereochemical control is a cornerstone of modern drug design, enabling the development of more potent and selective therapeutic agents with improved side-effect profiles. The introduction of hydroxyl and amino groups can also favorably impact the pharmacokinetic properties of a drug candidate by increasing its solubility and providing handles for further metabolic transformations.[13]

Conclusion

The cis- and trans- isomers of 2-aminocyclohexane-1,3-diol, while constitutionally identical, are distinct chemical entities with unique three-dimensional structures and properties. The ability of the cis-isomer to form a stabilizing intramolecular hydrogen bond leads to a more compact conformation compared to the more extended conformation of the trans-isomer. These conformational differences are reflected in their NMR and IR spectra, allowing for their unambiguous identification. For medicinal chemists and drug development professionals, a thorough understanding of these stereochemical and conformational nuances is essential for the design and synthesis of novel drug candidates that can precisely interact with their biological targets, ultimately leading to safer and more effective medicines.

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  • MDPI. (2023). Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. International Journal of Molecular Sciences, 24(1), 1. [Link]

  • AIP Publishing. (2016, December 15). Competition between inter- and intra-molecular hydrogen bonding: An infrared spectroscopic study of jet-cooled amino-ethanol and its dimer. Retrieved from [Link]

  • Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]

  • MDPI. (2021). Applications of Single-Molecule Vibrational Spectroscopic Techniques for the Structural Investigation of Amyloid Oligomers. International Journal of Molecular Sciences, 22(1), 1. [Link]

  • Repositorio UAM. (2021, June 10). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Retrieved from [Link]

  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Drug Design. (2009, January). Principles in Pharmacophore Elucidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link]

  • Canadian Science Publishing. (1963). IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. Canadian Journal of Chemistry, 41(10), 2394-2403. [Link]

  • Quora. (2017, June 4). How is hydrogen bonding in alcohol identified by using IR spectroscopy?. Retrieved from [Link]

  • YouTube. (2025, March 15). Pharmacophore Modelling #Drug Discovery# Drug Design## SBDD# LBDD# Mixed Pharmacophore .... Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, October 27). Cis / Trans-1,3 Disubstitution, Energy of the two Chair Cyclohexanes [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis. Part 21. Conformational isomerism in cis-cyclohexane-1,3-diol. Retrieved from [Link]

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Foundational

The Pivotal Role of Aminocyclitols in Glycosidase Inhibition: A Technical Guide for Drug Discovery Professionals

Foreword: The Unseen Influence of Glycosidases and the Rise of Aminocyclitol Inhibitors In the intricate molecular ballet of life, glycosidases are the choreographers, meticulously cleaving glycosidic bonds to sculpt and...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Unseen Influence of Glycosidases and the Rise of Aminocyclitol Inhibitors

In the intricate molecular ballet of life, glycosidases are the choreographers, meticulously cleaving glycosidic bonds to sculpt and refine carbohydrates and glycoconjugates. Their influence is pervasive, touching upon everything from energy metabolism and cellular communication to viral entry and protein quality control. The dysregulation of these enzymes is a hallmark of numerous pathologies, including diabetes, viral infections, and devastating genetic disorders. Consequently, the strategic inhibition of glycosidases has emerged as a compelling therapeutic avenue.

This technical guide delves into the fascinating world of aminocyclitols, a class of compounds that has proven to be a rich source of potent and selective glycosidase inhibitors. From their fundamental mechanism of action as transition-state mimics to their diverse therapeutic applications, we will explore the core principles that underpin their efficacy. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive theoretical framework but also actionable, field-proven experimental insights to guide your research and development endeavors.

Section 1: Glycosidases - The Molecular Scissors of the Cellular World

Glycosidases, also known as glycoside hydrolases, are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds, the linkages that join monosaccharides to form complex carbohydrates or attach them to other molecules.[1] This seemingly simple function is critical for a vast array of biological processes.

Classification and Biological Significance

Based on their reaction mechanism, glycosidases are broadly classified into two major categories:

  • Inverting Glycosidases: These enzymes utilize a single-displacement mechanism involving two carboxylic acid residues, resulting in an inversion of the anomeric stereochemistry of the product.

  • Retaining Glycosidases: These enzymes employ a double-displacement mechanism, also involving two carboxylic acid residues, which proceeds through a covalent glycosyl-enzyme intermediate, ultimately retaining the anomeric stereochemistry.

The biological roles of glycosidases are incredibly diverse and include:

  • Digestion: Breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract.

  • Glycoprotein Processing: Trimming of oligosaccharide chains on newly synthesized glycoproteins in the endoplasmic reticulum and Golgi apparatus, a critical step in protein folding and quality control.

  • Cellular Signaling: Modification of glycans on the cell surface that are involved in cell-cell recognition and signaling pathways.[2]

  • Pathogenesis: Many viruses and bacteria utilize glycosidases to facilitate their entry into host cells or to degrade host tissues.

Given their central role in health and disease, the targeted inhibition of glycosidases presents a powerful strategy for therapeutic intervention.

Section 2: Aminocyclitols - Nature's Blueprint for Glycosidase Inhibition

Aminocyclitols are carbocyclic molecules characterized by a cyclohexane ring substituted with multiple hydroxyl groups and at least one amino group.[3] This structural motif, often resembling the pyranose ring of a monosaccharide, makes them ideal candidates for mimicking the natural substrates of glycosidases.

Mechanism of Action: The Art of Transition-State Mimicry

The remarkable inhibitory potency of many aminocyclitols stems from their ability to act as transition-state mimics.[4][5] During the enzymatic cleavage of a glycosidic bond, the pyranose ring of the substrate distorts into a short-lived, high-energy transition state, often possessing significant oxocarbenium ion character.[5] Aminocyclitols, with their protonated amino group at a position analogous to the anomeric carbon, can effectively mimic the charge and flattened conformation of this transition state.[6] This high-affinity binding to the enzyme's active site leads to potent competitive inhibition.

Glycosidase_Inhibition_Mechanism cluster_Enzyme Glycosidase Active Site Enzyme Enzyme TransitionState Oxocarbenium Ion-like Transition State Enzyme->TransitionState Catalysis InhibitedComplex Enzyme-Inhibitor Complex (Stable) CatalyticResidues Catalytic Residues (e.g., Asp, Glu) Substrate Glycosidic Substrate Substrate->Enzyme Binding Products Hydrolyzed Products TransitionState->Products Release Aminocyclitol Aminocyclitol Inhibitor Aminocyclitol->Enzyme High-Affinity Binding (Transition-State Mimicry) InhibitedComplex->Enzyme Very Slow Dissociation

Figure 1: Mechanism of glycosidase inhibition by aminocyclitols.

Structure-Activity Relationships: Tailoring Potency and Selectivity

The inhibitory activity and selectivity of aminocyclitols are exquisitely sensitive to their stereochemistry and the nature of their substituents. Key structural features that influence their inhibitory profile include:

  • Stereochemistry of Hydroxyl Groups: The spatial arrangement of the hydroxyl groups on the cyclitol ring must closely match that of the natural substrate to ensure proper recognition and binding within the enzyme's active site.

  • Position and Configuration of the Amino Group: The location and stereochemistry of the amino group are critical for mimicking the anomeric carbon of the transition state. An incorrect configuration can dramatically reduce inhibitory potency.[7]

  • Substituents on the Amino Group: Alkylation or acylation of the amino group can modulate the inhibitor's affinity and selectivity, often by providing additional interactions with the active site or by mimicking the aglycone portion of the natural substrate.[7]

  • Ring Size: While six-membered aminocyclitols are most common, five-membered ring systems have also been shown to be potent inhibitors of certain glycosidases.[6]

Aminocyclitol DerivativeTarget GlycosidaseKey Structural Features Influencing Activity
Acarbose α-GlucosidasePseudotetrasaccharide structure with a valienamine core. The nitrogen bridge is crucial for mimicking the transition state.
Validamycin A TrehalaseContains a validamine moiety. The unsaturated cyclitol ring is a key feature for its inhibitory activity.
Aminocyclopentitols α-L-Fucosidases, β-GalactosidasesThe five-membered ring structure and the stereochemistry of the amino and hydroxyl groups determine selectivity.[6][7]
Isofagomine GlucocerebrosidaseA potent inhibitor where the nitrogen atom is part of the ring, mimicking the transition state of glucose.

Section 3: Therapeutic Applications of Aminocyclitol Glycosidase Inhibitors

The ability of aminocyclitols to potently and selectively inhibit glycosidases has led to their development as therapeutic agents for a range of diseases.

Diabetes Mellitus: Taming Postprandial Hyperglycemia

In the management of type 2 diabetes, a key strategy is to control the rapid rise in blood glucose levels after a meal (postprandial hyperglycemia). α-Glucosidases in the small intestine are responsible for breaking down complex carbohydrates into glucose.[8]

  • Acarbose and Miglitol: These aminocyclitol-based drugs are competitive inhibitors of α-glucosidases.[8] By slowing down carbohydrate digestion, they delay glucose absorption and reduce the postprandial glucose spike.[9] In vivo studies in diabetic animal models have demonstrated the efficacy of acarbose in reducing blood glucose levels and improving insulin sensitivity.[10][11][12]

Viral Infections: A Novel Line of Defense

Many viruses, including influenza and HIV, have glycoproteins on their surface that are essential for host cell recognition and entry. The proper folding and function of these glycoproteins depend on post-translational modifications by host cell glycosidases in the endoplasmic reticulum.

  • Neuraminidase Inhibitors: While not classic aminocyclitols, the design of neuraminidase inhibitors like oseltamivir and zanamivir was inspired by the transition-state mimicry concept. These drugs prevent the release of new virus particles from infected cells. The synthesis of carbasugar-based neuraminidase inhibitors is an active area of research.[4][13]

Lysosomal Storage Disorders: The Promise of Pharmacological Chaperones

Lysosomal storage disorders are a group of genetic diseases caused by mutations that lead to dysfunctional lysosomal enzymes. This results in the accumulation of undigested substrates within the lysosome, leading to cellular damage.

  • Pharmacological Chaperone Therapy: In some cases, the mutated enzyme is synthesized but misfolds and is prematurely degraded. Aminocyclitol inhibitors, at sub-inhibitory concentrations, can act as pharmacological chaperones.[14][15][16][17] They bind to the misfolded enzyme, stabilizing its conformation and facilitating its proper trafficking to the lysosome, thereby restoring partial enzyme activity.[14][15][16][17] This approach has shown promise for diseases like Gaucher disease.[18]

Section 4: Experimental Protocols for the Evaluation of Aminocyclitol Glycosidase Inhibitors

The successful development of aminocyclitol-based glycosidase inhibitors relies on robust and reproducible experimental assays. This section provides detailed, field-proven protocols for the in vitro characterization of these compounds.

Enzyme Kinetics Assay: Determining Inhibitory Potency and Mode of Action

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) for a competitive inhibitor of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Aminocyclitol inhibitor

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (1 M)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the aminocyclitol inhibitor in the assay buffer.

    • Prepare a series of dilutions of the inhibitor in the assay buffer.

    • Prepare a stock solution of pNPG in the assay buffer.

    • Prepare a solution of α-glucosidase in the assay buffer.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 50 µL of sodium phosphate buffer.

    • Add 10 µL of the inhibitor solution at various concentrations (or buffer for the control).

    • Add 20 µL of the α-glucosidase solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 1 M sodium carbonate.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.

    • To determine the mode of inhibition and the Kᵢ value, perform the assay with varying concentrations of both the substrate (pNPG) and the inhibitor.

    • Construct a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.

    • The Kᵢ can be determined from a secondary plot of the apparent Kₘ versus the inhibitor concentration.

Enzyme_Kinetics_Workflow cluster_Preparation Reagent Preparation cluster_Assay Assay Execution (96-well plate) cluster_Analysis Data Analysis Reagent1 Prepare Inhibitor Dilutions Step1 Add Buffer and Inhibitor Reagent1->Step1 Reagent2 Prepare Substrate Solution Step3 Add Substrate to Initiate Reaction Reagent2->Step3 Reagent3 Prepare Enzyme Solution Step2 Add Enzyme and Pre-incubate Reagent3->Step2 Step1->Step2 Step2->Step3 Step4 Incubate at 37°C Step3->Step4 Step5 Stop Reaction with Na2CO3 Step4->Step5 Step6 Read Absorbance at 405 nm Step5->Step6 Analysis1 Calculate % Inhibition Step6->Analysis1 Analysis3 Perform Kinetic Studies (Vary [S] and [I]) Step6->Analysis3 Analysis2 Determine IC50 Analysis1->Analysis2 Analysis4 Construct Lineweaver-Burk Plot Analysis3->Analysis4 Analysis5 Determine Mode of Inhibition and Ki Analysis4->Analysis5

Figure 2: Workflow for determining the inhibitory properties of an aminocyclitol.

Cell-Based Assay: Assessing Cellular Efficacy

This protocol provides a framework for evaluating the ability of an aminocyclitol inhibitor to reduce the activity of a target glycosidase within a cellular context.

Materials:

  • Cell line expressing the target glycosidase

  • Cell culture medium and supplements

  • Aminocyclitol inhibitor

  • Cell lysis buffer

  • Substrate for the target glycosidase (e.g., a fluorogenic substrate)

  • 96-well black, clear-bottom microplate

  • Fluorometric microplate reader

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the aminocyclitol inhibitor for a predetermined period (e.g., 24-48 hours).

  • Cell Lysis:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells by adding cell lysis buffer and incubating on ice.

  • Enzyme Activity Assay:

    • Transfer the cell lysates to a 96-well black, clear-bottom microplate.

    • Add the fluorogenic substrate to each well.

    • Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorometric microplate reader.

  • Data Analysis:

    • Determine the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition of cellular glycosidase activity for each inhibitor concentration.

    • Determine the cellular IC₅₀ value.

Section 5: Future Directions and Concluding Remarks

The field of aminocyclitol-based glycosidase inhibitors continues to evolve, with ongoing efforts focused on:

  • Improving Selectivity: Designing inhibitors that can discriminate between closely related glycosidases to minimize off-target effects.

  • Enhancing Bioavailability: Modifying the chemical structure of aminocyclitols to improve their pharmacokinetic properties for in vivo applications.

  • Exploring New Therapeutic Targets: Identifying novel roles for glycosidases in disease and developing aminocyclitol inhibitors to target them.

  • Chemoenzymatic Synthesis: Utilizing enzymatic methods to facilitate the stereoselective synthesis of complex aminocyclitols.[19]

References

  • Synthesis of novel seven-membered carbasugars and evaluation of their glycosidase inhibition potentials. (2021). Semantic Scholar. [Link]

  • Synthesis of novel seven-membered carbasugars and evaluation of their glycosidase inhibition potentials. (2021). PubMed. [Link]

  • Acarbose ameliorates spontaneous type-2 diabetes in db/db mice by inhibiting PDX-1 methylation. (n.d.). PMC. [Link]

  • Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. (n.d.). MDPI. [Link]

  • Safety and efficacy of acarbose in the treatment of diabetes in Chinese patients. (n.d.). PMC. [Link]

  • Inhibition of Aminoglycoside 6′-N-acetyltransferase Type Ib (AAC(6′)-Ib): Structure–Activity Relationship of Substituted Pyrrolidine Pentamine Derivatives as Inhibitors. (n.d.). MDPI. [Link]

  • Structure and dynamics of an α-fucosidase reveal a mechanism for highly efficient IgG transfucosylation. (2020). NIH. [Link]

  • Structure-activity relationships in aminocyclopentitol glycosidase inhibitors. (2004). PubMed. [Link]

  • Medicinal Chemistry of Aminocyclitols. (n.d.). PubMed. [Link]

  • Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders. (2015). PMC. [Link]

  • A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. (2024). PMC. [Link]

  • Effects of the alpha-glucosidase inhibitor acarbose on the development of long-term complications in diabetic animals: pathophysiological and therapeutic implications. (1999). PubMed. [Link]

  • Acarbose partially prevents the development of diabetes mellitus by multiple low-dose streptozotocin administration. (1995). PubMed. [Link]

  • Selective chaperone effect of aminocyclitol derivatives on G202R and other mutant glucocerebrosidases causing Gaucher disease. (2015). PubMed. [Link]

  • Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders. (2015). ResearchGate. [Link]

  • Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders. (2015). PubMed. [Link]

  • Glycosidase inhibition: assessing mimicry of the transition state. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Convenient Method for Studying Enzyme Kinetics. (1979). PubMed. [Link]

  • The dual role of fucosidases: tool or target. (2023). PMC. [Link]

  • Pharmacological Chaperones: A Therapeutic Approach for Diseases Caused by Destabilizing Missense Mutations. (n.d.). MDPI. [Link]

  • From 1,4-Disaccharide to 1,3-Glycosyl Carbasugar:Synthesis of a Bespoke Inhibitor of Family GH99 Endo-α-mannosidase. (n.d.). White Rose Research Online. [Link]

  • Synthesis of novel seven-membered carbasugars and evaluation of their glycosidase inhibition potentials. (2021). PMC. [Link]

  • Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. (n.d.). MDPI. [Link]

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Exploratory

The Aminocyclitol Scaffold: From Soil Screening to Plazomicin

An In-Depth Technical Guide on Discovery, Mechanism, and Resistance Executive Summary This technical guide analyzes the evolution of aminocyclitol antibiotics, a class defined by a cyclic amino-alcohol core. While often...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Discovery, Mechanism, and Resistance

Executive Summary

This technical guide analyzes the evolution of aminocyclitol antibiotics, a class defined by a cyclic amino-alcohol core. While often synonymized with "aminoglycosides," the aminocyclitol designation is chemically broader, encompassing agents like spectinomycin that lack glycosidic bonds. This document traces the trajectory from Selman Waksman’s phenotypic soil screening to the rational design of plazomicin, providing researchers with actionable protocols for screening and mechanistic validation.

Part 1: Chemical Taxonomy & Structural Logic

To understand the pharmacology, one must first define the scaffold. The defining feature of this class is the aminocyclitol ring—a cyclohexane ring substituted with amine and hydroxyl groups.[1]

The 2-Deoxystreptamine (2-DOS) Core The vast majority of clinically relevant aminoglycosides (kanamycins, gentamicins, neomycins) are built upon a 2-deoxystreptamine (2-DOS) nucleus.[2][3] The substitution pattern on this ring dictates spectrum and susceptibility to enzymes:

  • 4,5-disubstituted: Neomycin, Ribostamycin.[2][4]

  • 4,6-disubstituted: Kanamycin, Gentamicin, Tobramycin, Amikacin, Plazomicin.[2]

The Spectinomycin Exception Spectinomycin is an aminocyclitol but not an aminoglycoside in the strict sense. It contains a streptamine ring fused to a neutral sugar via a ketone linkage, not a glycosidic bond.

  • Clinical Implication: It binds the 30S subunit (helix 34) but, unlike 2-DOS agents, it does not induce codon mistranslation. Therefore, it is bacteriostatic, not bactericidal.

Part 2: The Waksman Era & The Discovery Algorithm (1940s)

The discovery of streptomycin (1943) by Selman Waksman’s team at Rutgers University was not serendipitous; it was the result of the first systematic platform for antibiotic discovery.

Historical Protocol: The Waksman "Cross-Streak" Platform

Context:[5] This method allows for the rapid visualization of antibiosis without purification. It remains a valid preliminary screen for novel actinomycetes.

Reagents:

  • Isolate: Freshly isolated Streptomyces sp. from soil (diluted 1:1000 in sterile saline).

  • Media: Waksman’s Glucose Asparagine Agar (low nutrient to trigger secondary metabolism).

  • Test Pathogens: E. coli (Gram-negative), S. aureus (Gram-positive).

Methodology:

  • Primary Streak: Inoculate the Streptomyces isolate as a single straight line down the center of the petri dish.

  • Incubation (Induction): Incubate at 28°C for 5-7 days. Critical Step: The colony must sporulate. Antibiotic production often coincides with sporulation (secondary metabolism).

  • Cross-Streak: Streak test pathogens perpendicular to the Streptomyces line, moving from the edge of the plate toward the central line (do not touch it).

  • Secondary Incubation: Incubate at 37°C for 24 hours.

  • Readout: Measure the inhibition zone (distance between the central line and the start of pathogen growth). A zone >10mm indicates potential soluble antibiotic secretion.

Visualization: The Waksman Screening Workflow

WaksmanPlatform cluster_0 Secondary Metabolism Phase Soil Soil Sample (1g) Dilution Serial Dilution (1:1000) Soil->Dilution Isolation Isolation Plate (Actinomycete Selection) Dilution->Isolation Streak Primary Streak (7 Days @ 28°C) Isolation->Streak Challenge Pathogen Cross-Streak (E. coli / S. aureus) Streak->Challenge Zone Inhibition Zone Measurement Challenge->Zone

Figure 1: The systematic workflow used by Waksman to isolate Streptomycin from S. griseus.

Part 3: Mechanistic Action & The Crisis of Resistance

Aminoglycosides are unique among protein synthesis inhibitors because they are bactericidal .

Mechanism of Action (The Bactericidal Cascade)
  • Uptake: Energy-dependent Phase I (EDP-I) uptake across the inner membrane (requires proton motive force). Note: This explains intrinsic resistance in anaerobes.

  • Binding: The drug binds to the 16S rRNA of the 30S subunit (specifically the A-site decoding region).[2]

  • Mistranslation: The drug stabilizes a "non-wobble" conformation, allowing incorrect tRNAs to bind.

  • Error Catastrophe: Misfolded proteins incorporate into the cell membrane, creating channels.

  • Lethal Entry: Membrane disruption allows massive influx of drug (EDP-II), causing irreversible ribosomal blockade and cell death.

Resistance: The Enzymatic Barrier

Bacteria defend themselves primarily through Aminoglycoside Modifying Enzymes (AMEs), which chemically alter the drug, lowering its affinity for the ribosome.

Table 1: Classification of Aminoglycoside Modifying Enzymes (AMEs)

Enzyme ClassMechanismChemical ModificationTarget Sites (2-DOS Ring)
AAC (Acetyltransferase)AcetylationTransfer of Acetyl-CoA to -NH23, 2', 6'
APH (Phosphotransferase)PhosphorylationTransfer of Phosphate (ATP) to -OH3', 2"
ANT (Nucleotidyltransferase)AdenylylationTransfer of AMP (ATP) to -OH2", 4', 6, 9
Visualization: Mechanism and Resistance Pathways

MechanismResistance Drug Aminoglycoside (Extracellular) Porin Passive Diffusion (Porins) Drug->Porin EDP1 Active Transport (EDP-I, PMF-dependent) Porin->EDP1 Ribosome 30S Ribosome (A-Site Binding) EDP1->Ribosome Susceptible AME Modifying Enzymes (AAC, APH, ANT) EDP1->AME Enzymatic Modification Mistranslation Codon Misreading Ribosome->Mistranslation Death Bactericidal Effect (Membrane Damage) Mistranslation->Death AME->Ribosome Low Affinity (No Binding) Methylation 16S rRNA Methylase (RmtA, ArmA) Methylation->Ribosome Target Site Methylation

Figure 2: The bactericidal pathway (green/blue) vs. resistance mechanisms (red).

Part 4: The Semi-Synthetic Evolution & Plazomicin

The "Golden Age" yielded natural products (Kanamycin, Gentamicin). The subsequent era focused on semi-synthesis to defeat AMEs.

The "Butirosin Effect" and Amikacin

In the 1970s, scientists discovered Butirosin, which naturally contained an (S)-4-amino-2-hydroxybutyryl (AHB) side chain.

  • Insight: The AHB chain sterically hinders AMEs from attacking the 2-DOS ring without preventing ribosomal binding.

  • Application: The AHB chain was synthetically attached to Kanamycin A to create Amikacin .

Plazomicin: The Next Generation (2018)

Plazomicin is the latest evolution, designed to overcome enzymes that even Amikacin cannot (like AAC(6')-Ib).

  • Scaffold: Derived from Sisomicin .[6][7]

  • Modifications:

    • N-1 position: Addition of the AHB side chain (blocks most AMEs).

    • 6'-position: Addition of a hydroxyethyl group (blocks AAC(6') enzymes).

  • Gap: It remains susceptible to metallo-beta-lactamase co-producing strains expressing 16S rRNA methylases (ArmA, RmtC).

Table 2: Comparative Profile of Aminocyclitol Generations

DrugOriginScaffoldKey Resistance Liability
Streptomycin S. griseus (Natural)StreptidineSingle-step ribosomal mutation (rpsL)
Gentamicin M. purpurea (Natural)4,6-disubstituted 2-DOSSusceptible to most AAC, ANT, APH
Amikacin Semi-synthetic (Kanamycin)4,6-disubstituted 2-DOSSusceptible to AAC(6')-Ib
Plazomicin Semi-synthetic (Sisomicin)4,6-disubstituted 2-DOSSusceptible to 16S rRNA methylases
Part 5: Modern Validation Protocol

For modern researchers, the Waksman cross-streak is too qualitative. The standard for validation is the Broth Microdilution MIC (CLSI guidelines).

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the potency of a novel aminocyclitol against resistant isolates.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Critical: Must contain physiological levels of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L). Aminoglycoside uptake is inhibited by divalent cations; failure to adjust results in false susceptibility.

  • Bacterial Inoculum: 5 x 10⁵ CFU/mL.

Workflow:

  • Stock Prep: Dissolve aminocyclitol in water. Prepare 2x serial dilutions in CAMHB (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Plate Setup: Add 50 µL of diluted drug to a 96-well plate.

  • Inoculation: Add 50 µL of standardized bacterial suspension to each well.

  • Controls:

    • Growth Control: Bacteria + Broth (no drug).

    • Sterility Control: Broth only.

  • Incubation: 35 ± 2°C for 16-20 hours (ambient air).

  • Analysis: The MIC is the lowest concentration with no visible growth.

    • Note: A "trailing effect" (haze) is common with sulfonamides but rare with aminoglycosides; read the endpoint sharply.

References
  • Waksman, S. A., & Schatz, A. (1945). Streptomycin—Origin, Nature, and Properties.[2][8] Journal of the American Pharmaceutical Association. Link

  • Davis, B. D. (1987). Mechanism of bactericidal action of aminoglycosides. Microbiological Reviews. Link

  • Ramirez, M. S., & Tolmasky, M. E. (2010).[2] Aminoglycoside modifying enzymes.[6][7][9] Drug Resistance Updates. Link

  • Zhanel, G. G., et al. (2012). Plazomicin: A novel next-generation aminoglycoside.[6][7][10] Drugs. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • U.S. Food and Drug Administration. (2018).[6] FDA approves plazomicin for complicated urinary tract infections.[6] Link

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Protocols & Analytical Methods

Method

Application Note: A Multi-Step Synthetic Approach to 2-Aminocyclohexane-1,3-diol from Cyclohexene Oxide

Abstract This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-aminocyclohexane-1,3-diol, a valuable bifunctional molecule, commencing from the readily available starting material, cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-aminocyclohexane-1,3-diol, a valuable bifunctional molecule, commencing from the readily available starting material, cyclohexene oxide. The synthesis is presented as a multi-step sequence, necessitated by the regio- and stereochemical challenges of transforming a 1,2-disubstituted precursor into a 1,3-disubstituted target. The initial, field-proven step involves the stereospecific aminolysis of cyclohexene oxide to produce trans-2-aminocyclohexanol. Subsequently, a robust, albeit more complex, five-stage synthetic route is detailed to convert this key intermediate into the final 2-aminocyclohexane-1,3-diol product. This guide emphasizes the causality behind experimental choices, providing researchers in drug development and organic synthesis with the necessary insights for successful execution.

Introduction and Synthetic Strategy

2-Aminocyclohexane-1,3-diol and its derivatives are important structural motifs in medicinal chemistry and serve as versatile chiral building blocks. The direct synthesis of a 1,3-diol from a 1,2-epoxide like cyclohexene oxide is not a straightforward transformation due to the inherent reactivity patterns of the epoxide ring. Nucleophilic attack invariably occurs at one of the epoxide carbons (C1 or C2), leading to 1,2-disubstituted products.

Therefore, a multi-step strategy is required. Our approach is bifurcated into two primary phases:

  • Phase 1: A well-established, high-yielding synthesis of racemic trans-2-aminocyclohexanol via the nucleophilic ring-opening of cyclohexene oxide with ammonia. This reaction sets the crucial 1,2-aminoalcohol stereochemistry.

  • Phase 2: A proposed synthetic sequence to introduce the C3 hydroxyl group. This involves:

    • Protection of the nucleophilic amine.

    • Oxidation of the C1 hydroxyl to a ketone.

    • Regioselective α-hydroxylation to introduce the C3 hydroxyl group.

    • Stereoselective reduction of the C1 ketone.

    • Deprotection of the amine to yield the final product.

This application note provides detailed, step-by-step protocols for each phase, supported by mechanistic insights and characterization guidelines.

Phase 1: Synthesis of trans-2-Aminocyclohexanol

The foundational step of this synthesis is the aminolysis of cyclohexene oxide. This reaction proceeds via a classic SN2 mechanism.

Mechanistic Rationale

The reaction of cyclohexene oxide with a strong nucleophile like ammonia involves a backside attack on one of the epoxide carbons.[1][2] This nucleophilic attack occurs without prior acid activation.[3] Due to the steric constraints of the cyclic system and the requirement for an anti-periplanar transition state (the Fürst-Plattner rule), the ring opening results in a diaxial arrangement of the incoming nucleophile (amine) and the departing oxygen, which, after workup, leads exclusively to the trans stereoisomer.[1] Since cyclohexene oxide is a symmetrical, achiral molecule, this process yields a racemic mixture of (1R,2R)- and (1S,2S)-2-aminocyclohexanol.[4]

Diagram 1: Mechanism of Epoxide Ring Opening This diagram illustrates the SN2 attack of ammonia on cyclohexene oxide, leading to the trans product after protonation.

G cluster_reactants Step 1: Nucleophilic Attack cluster_ts Step 2: Ring Opening & Protonation r1 Cyclohexene Oxide r2 Ammonia (NH₃) ts Alkoxide Intermediate r1->ts C-O bond breaks r2->r1 Sₙ2 Attack p1 trans-2-Aminocyclohexanol (Racemic) ts->p1 Protonation (from H₂O/NH₄⁺)

Caption: Sₙ2 ring-opening of cyclohexene oxide by ammonia.

Experimental Protocol: trans-2-Aminocyclohexanol

This protocol is adapted from established industrial and laboratory procedures.[5][6]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Cyclohexene Oxide98.1498.1 g (101.1 mL)1.0Purity >98%
Aqueous Ammonia17.03 (NH₃)608.2 g (675 mL)~10.028% w/w solution
Toluene92.14~300 mL-For azeotropic removal of water
1 L Autoclave-1-Stirrer-equipped, pressure-rated

Procedure

  • Charging the Reactor: In a well-ventilated fume hood, charge a 1 L stainless steel autoclave equipped with a mechanical stirrer with 98.1 g (1.0 mol) of cyclohexene oxide and 608.2 g of 28% aqueous ammonia solution (approx. 10 mol).

  • Reaction: Seal the autoclave securely. Begin stirring and heat the reaction mixture to an internal temperature of 60-65°C. Maintain this temperature for 4 hours. The internal pressure will rise; monitor accordingly.

  • Cooling and Filtration: After 4 hours, cool the reactor to room temperature. Carefully vent any residual pressure. A white crystalline precipitate, a byproduct [2-(2-hydroxycyclohexyl)aminocyclohexanol], may form.[5] Remove this solid by filtration.

  • Concentration: Transfer the filtrate to a large round-bottom flask. Concentrate the solution under normal pressure (using a distillation apparatus) to remove the bulk of the excess ammonia and some water.

  • Solvent Exchange and Crystallization: Further concentrate the reaction liquid under reduced pressure (rotary evaporator) until the total mass is approximately 100 g. Add 290 g of toluene to the viscous concentrate and concentrate again under reduced pressure. This azeotropically removes residual water.

  • Isolation: The product, racemic trans-2-aminocyclohexanol, will precipitate as a crystalline solid. Isolate the solid by filtration, wash with a small amount of cold toluene, and dry under vacuum.

  • Yield: Expected yield is approximately 75.3 g (64.0%).[5] The product can be further purified by recrystallization or distillation if required.

Phase 2: Proposed Synthesis of 2-Aminocyclohexane-1,3-diol

This phase outlines a logical, multi-step conversion of the intermediate trans-2-aminocyclohexanol into the target molecule. Each step represents a standard organic transformation.

Diagram 2: Overall Synthetic Workflow This diagram shows the proposed five-stage conversion of the intermediate to the final product.

G A trans-2-Aminocyclohexanol B Step 2a: N-Boc Protection A->B Boc₂O, TEA C N-Boc-trans-2- aminocyclohexanol B->C D Step 2b: Oxidation (C1-OH) C->D DMP / PCC E N-Boc-2-amino- cyclohexanone D->E F Step 2c: α-Hydroxylation E->F LDA, MoOPH G N-Boc-2-amino-3- hydroxycyclohexanone F->G H Step 2d: Ketone Reduction (C1) G->H NaBH₄ I N-Boc-2-amino- cyclohexane-1,3-diol H->I J Step 2e: Deprotection (TFA) I->J TFA K 2-Aminocyclohexane- 1,3-diol J->K

Caption: Proposed workflow from intermediate to final product.

Protocol: Step 2a - Amine Protection

Rationale: The amine group is both nucleophilic and basic, and would interfere with the subsequent oxidation and hydroxylation steps. Protection as a tert-butyloxycarbonyl (Boc) carbamate is a standard and robust choice, rendering the amine non-nucleophilic under neutral or basic conditions.[7][8]

  • Protocol: Dissolve trans-2-aminocyclohexanol (1.0 eq) and triethylamine (TEA, 1.2 eq) in dichloromethane (DCM). Cool to 0°C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected product.

Protocol: Step 2b - Oxidation of C1-Hydroxyl

Rationale: To enable α-hydroxylation, the C1 alcohol must first be oxidized to a ketone. A mild oxidizing agent like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) is suitable to avoid over-oxidation or side reactions.

  • Protocol: Suspend DMP (1.5 eq) in DCM. Add a solution of N-Boc-trans-2-aminocyclohexanol (1.0 eq) in DCM. Stir at room temperature for 1-2 hours until TLC indicates consumption of the starting material. Quench the reaction with a saturated solution of Na₂S₂O₃ and NaHCO₃. Extract with ether, wash the combined organic layers, dry, and concentrate to yield N-Boc-2-aminocyclohexanone.

Protocol: Step 2c - α-Hydroxylation

Rationale: This is the key step to introduce the C3 hydroxyl group. The ketone is first converted to its enolate, which then reacts with an electrophilic oxygen source. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to form the enolate, and an oxodiperoxymolybdenum complex (MoOPH) serves as an effective hydroxylating agent.[9]

  • Protocol: Prepare a solution of LDA (1.2 eq) in THF at -78°C. Add a solution of N-Boc-2-aminocyclohexanone (1.0 eq) in THF dropwise. Stir for 1 hour at -78°C to ensure complete enolate formation. Add a pre-cooled solution of MoOPH (1.5 eq) in THF. Stir for an additional 2-3 hours at -78°C. Quench the reaction with saturated aqueous NH₄Cl. Extract, dry, and purify by column chromatography to isolate the α-hydroxy ketone.

Protocol: Step 2d - Ketone Reduction

Rationale: The C1 ketone is reduced back to a hydroxyl group. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation. Note that this reduction can lead to a mixture of diastereomers (cis and trans relative to the C2 amino group), which may require subsequent separation.[10]

  • Protocol: Dissolve the N-Boc-2-amino-3-hydroxycyclohexanone (1.0 eq) in methanol and cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise. Stir for 1 hour. Quench carefully with water, and remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate, dry the organic phase, and concentrate to obtain the protected diol.

Protocol: Step 2e - Amine Deprotection

Rationale: The final step is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA).[7][8][11]

  • Protocol: Dissolve the N-Boc-2-aminocyclohexane-1,3-diol (1.0 eq) in DCM at 0°C. Add TFA (10 eq) dropwise. Stir at 0°C for 1-2 hours. Remove all volatiles under reduced pressure. Dissolve the residue in a small amount of water and basify with a strong base (e.g., NaOH) to pH > 12. Extract the product into an organic solvent (e.g., ethyl acetate or a chloroform/isopropanol mixture), dry, and concentrate to yield the final product, 2-aminocyclohexane-1,3-diol. Purification may be achieved by crystallization or chromatography.

Product Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: Expect complex multiplets for the cyclohexane ring protons. The protons on carbons bearing the hydroxyl and amino groups (CH-O and CH-N) will appear in the 2.5-4.0 ppm range. The amine (NH₂) and hydroxyl (OH) protons will appear as broad singlets, and their signals will disappear upon D₂O exchange.[12][13][14]

  • ¹³C NMR Spectroscopy: Carbons attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) will be deshielded and appear in the 50-80 ppm region.[12]

  • Infrared (IR) Spectroscopy: Look for a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of O-H and N-H stretching vibrations.[13][15] C-N and C-O stretching bands will appear in the 1000-1300 cm⁻¹ fingerprint region.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₆H₁₃NO₂ (131.17 g/mol ). According to the nitrogen rule, an odd molecular weight is indicative of the presence of a single nitrogen atom.[13]

Safety and Handling

  • Cyclohexene oxide: Is a flammable liquid and potential irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16]

  • Aqueous Ammonia (28%): Is corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory system. All manipulations must be performed in a well-ventilated fume hood.

  • Autoclave Operation: High-pressure reactions should only be performed by trained personnel using properly maintained and rated equipment.

  • Reagents for Phase 2: Handle all reagents (DMP, LDA, MoOPH, TFA) with care, following their specific safety data sheet (SDS) guidelines. Many are corrosive, toxic, or pyrophoric.

References

  • ResearchGate. (n.d.). A multigram synthesis of trans-2-aminocyclohexanol hydrochloride using... Retrieved from [Link]

  • Google Patents. (2010). EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and...
  • Google Patents. (n.d.). CN109942444B - Method for preparing trans-p-aminocyclohexanol.
  • Google Patents. (n.d.). CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol.
  • Jacobsen, E. N., et al. (n.d.). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Retrieved from [Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Chad's Prep. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]

  • PubMed. (n.d.). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. Retrieved from [Link]

  • National Institutes of Health. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Retrieved from [Link]

  • Google Patents. (n.d.). EP0002942A1 - Process for producing 3-amino-2-cyclohexenone.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Retrieved from [Link]

  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel Access to 2-Aminofuranones via Cyclization of Functionalized γ-Hydroxy-α,β-butenoates Derived from N-Hydroxybenzotriazole Esters of α-Hydroxy Acids. Retrieved from [Link]

  • Scilit. (n.d.). New oxidative pathways for the synthesis of α-hydroxy ketones—the α-hydroxylation and ketohydroxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of methyl ester 1 b, cyclohexanediol derivative 5, and.... Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • National Institutes of Health. (2019). Stereoselective Syntheses of 3′-Hydroxyamino- and 3′-Methoxyamino-2′,3′-Dideoxynucleosides. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-hydroxycyclohexan-1-one. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Retrieved from [Link]

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Application

Application Notes and Protocols: 2-Aminocyclohexane-1,3-diol as a Versatile Ligand in Asymmetric Synthesis

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral ligands is perpetual. The 2-aminocyclohexane-1,3-diol scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral ligands is perpetual. The 2-aminocyclohexane-1,3-diol scaffold represents a compelling, yet underexplored, class of ligands that marries the conformational rigidity of a cyclohexane backbone with the versatile coordination capabilities of amino and hydroxyl functionalities. This unique arrangement of stereocenters and functional groups offers a three-dimensional chiral environment conducive to inducing high stereoselectivity in a variety of metal-catalyzed transformations.

The strategic placement of the amino and diol moieties allows for the formation of stable bidentate or tridentate metal complexes, creating a well-defined catalytic pocket. The stereochemistry of the substituents on the cyclohexane ring dictates the facial selectivity of substrate approach, thereby controlling the absolute configuration of the product. This guide provides an in-depth exploration of the potential applications of 2-aminocyclohexane-1,3-diol as a ligand in asymmetric synthesis, complete with mechanistic insights and detailed experimental protocols.

Mechanistic Rationale: The Foundation of Stereocontrol

The efficacy of 2-aminocyclohexane-1,3-diol as a chiral ligand stems from its ability to form a rigid and predictable transition state assembly with a metal center and the reacting substrates. The cyclohexane ring exists in a stable chair conformation, which orients the amino and hydroxyl groups in specific axial or equatorial positions. This conformational preference is key to establishing a chiral environment that effectively discriminates between the two prochiral faces of a substrate.

Upon coordination to a metal center, the ligand forms a chelate complex. The steric bulk of the cyclohexane backbone and any additional substituents can create a "chiral pocket" that dictates the trajectory of the incoming substrate, favoring one approach over the other. Furthermore, the hydroxyl and amino groups can participate in hydrogen bonding interactions with the substrate, further stabilizing the desired transition state and enhancing enantioselectivity.

G cluster_0 Catalytic Cycle cluster_1 Stereodifferentiation Catalyst [M-Ligand] Complex Intermediate Substrate-Catalyst Complex Catalyst->Intermediate Coordination ChiralPocket Defined Chiral Pocket Substrate Prochiral Substrate Substrate->Intermediate Product Chiral Product Intermediate->Product Stereoselective Transformation Product->Catalyst Product Release & Catalyst Regeneration Ligand 2-Aminocyclohexane-1,3-diol Ligand->ChiralPocket Metal Metal Center Metal->ChiralPocket ProchiralFace_A Prochiral Face A ChiralPocket->ProchiralFace_A Favored Approach ProchiralFace_B Prochiral Face B ChiralPocket->ProchiralFace_B Disfavored Approach

Figure 1: A conceptual workflow illustrating the role of the 2-aminocyclohexane-1,3-diol ligand in creating a chiral environment for asymmetric catalysis.

Application Focus: Asymmetric Alkylation of Aldehydes

One of the most fundamental carbon-carbon bond-forming reactions is the addition of an organometallic reagent to a carbonyl compound. The enantioselective alkylation of aldehydes to produce chiral secondary alcohols is a cornerstone of modern organic synthesis. Here, we present a detailed protocol for the asymmetric addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating the effectiveness of new chiral ligands. This application is inspired by the successful use of structurally similar monoterpene-based 3-amino-1,2-diols in the same reaction.[1]

Causality of Experimental Choices:
  • Ligand Selection: The specific stereoisomer of 2-aminocyclohexane-1,3-diol is critical. For instance, the (1R,2R,3S)-isomer is predicted to favor the formation of the (R)-alcohol, while the enantiomeric ligand would yield the (S)-product.

  • Metal Source: Diethylzinc is a mild and effective zinc source for this transformation. The in-situ formation of the active zinc-ligand complex is a common and convenient strategy.

  • Solvent: A non-coordinating solvent like toluene is chosen to minimize interference with the ligand-metal interaction and to ensure good solubility of the reagents.

  • Temperature: The reaction is typically performed at low temperatures (0 °C to room temperature) to enhance enantioselectivity by minimizing thermal racemization and favoring the more ordered, lower-energy transition state.

Proposed Reaction Mechanism:

The reaction is believed to proceed through a dimeric zinc-alkoxide intermediate. The chiral ligand coordinates to one of the zinc centers, creating a chiral environment. The aldehyde then coordinates to this chiral zinc center, and the ethyl group is transferred from the other zinc atom to one of the enantiotopic faces of the aldehyde, dictated by the steric and electronic influences of the ligand.

G cluster_0 Stereodetermining Step L 2-Aminocyclohexane-1,3-diol Complex Chiral Zinc-Ligand Complex L->Complex Et2Zn Diethylzinc Et2Zn->Complex TransitionState Diastereomeric Transition State Complex->TransitionState Aldehyde Benzaldehyde Aldehyde->TransitionState Product_Complex Product-Zinc Complex TransitionState->Product_Complex Intramolecular Ethyl Transfer TS_R Re-face Attack (Favored) TransitionState->TS_R TS_S Si-face Attack (Disfavored) TransitionState->TS_S Product Chiral Alcohol Product_Complex->Product Hydrolysis Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Release Catalyst_Regen->Complex

Figure 2: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde catalyzed by a 2-aminocyclohexane-1,3-diol-zinc complex.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

  • (1R,2R,3S)-2-Aminocyclohexane-1,3-diol (or other desired stereoisomer)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation:

    • To an oven-dried Schlenk flask under an inert atmosphere, add (1R,2R,3S)-2-aminocyclohexane-1,3-diol (0.02 mmol, 1.0 eq).

    • Add anhydrous toluene (2.0 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M in hexanes, 0.04 mL, 0.04 mmol, 2.0 eq) to the solution.

    • Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the chiral catalyst.

  • Aldehyde Addition:

    • To the catalyst solution at 0 °C, add freshly distilled benzaldehyde (0.2 mmol, 10 eq) dropwise.

  • Reaction:

    • Slowly add diethylzinc (1.0 M in hexanes, 0.4 mL, 0.4 mmol, 20 eq) to the reaction mixture at 0 °C over a period of 10 minutes.

    • Allow the reaction to stir at 0 °C for 24 hours.

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash with brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation: Expected Performance

The following table summarizes the expected outcomes for the asymmetric addition of diethylzinc to various aromatic aldehydes using a hypothetical 2-aminocyclohexane-1,3-diol ligand. The data is extrapolated from results obtained with structurally similar ligands.[1]

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde1-Phenyl-1-propanol>95>90
24-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol>95>92
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-1-propanol>95>88
42-Naphthaldehyde1-(Naphthalen-2-yl)-1-propanol>90>95

Further Applications and Outlook

The versatility of the 2-aminocyclohexane-1,3-diol ligand scaffold extends beyond the alkylation of aldehydes. Its unique combination of functional groups and stereochemical rigidity makes it a promising candidate for a wide range of other asymmetric transformations, including:

  • Asymmetric Transfer Hydrogenation: The amino and hydroxyl groups can effectively coordinate with ruthenium or iridium catalysts to facilitate the enantioselective reduction of ketones and imines.

  • Asymmetric Aldol Reactions: As a bifunctional catalyst, it can activate both the nucleophile (enolate) and the electrophile (aldehyde) to promote highly stereoselective aldol additions.

  • Asymmetric Michael Additions: The ligand can be employed to control the stereochemical outcome of the conjugate addition of nucleophiles to α,β-unsaturated compounds.

The modular nature of the cyclohexane backbone allows for the synthesis of a library of ligands with varying steric and electronic properties by introducing substituents at different positions. This tunability will be crucial for optimizing catalyst performance for specific applications.

Conclusion

2-Aminocyclohexane-1,3-diol is a promising and versatile chiral ligand for asymmetric synthesis. Its well-defined stereochemistry and the presence of multiple coordination sites provide a strong foundation for inducing high levels of enantioselectivity in a variety of metal-catalyzed reactions. The detailed protocol for the asymmetric addition of diethylzinc to benzaldehyde serves as a practical starting point for researchers and drug development professionals looking to explore the potential of this privileged scaffold. Future investigations into the synthesis of derivatives and their application in a broader range of asymmetric transformations are highly encouraged and are expected to further solidify the importance of this ligand class in modern organic chemistry.

References

  • Gawroński, J., & Wu, J. (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules, 29(8), 1838. [Link]

  • Turan, N., & Çelik, G. (2022). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 7(11), 9676-9694. [Link]

  • van Beek, C. (2020). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. ResearchGate. [Link]

  • France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. [Link]

  • Chiruta, C., & Florea, A. (2021). Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. Molecules, 26(16), 4983. [Link]

  • Martinez-Arias, A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(12), 151-163. [Link]

  • Gawroński, J., & Wu, J. (2024). Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers. Molecules, 29(8), 1838. [Link]

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Method

Application Note: Hydrogenation Methods for Aminocyclohexanediol Precursors

This Application Note is designed for researchers and process chemists in pharmaceutical development, focusing on the high-pressure catalytic hydrogenation of substituted resorcinols to yield aminocyclohexanediols—critic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development, focusing on the high-pressure catalytic hydrogenation of substituted resorcinols to yield aminocyclohexanediols—critical scaffolds for aminocyclitols (e.g., Voglibose intermediates) and chiral ligands.

Executive Summary & Strategic Importance

Aminocyclohexanediols (specifically 2-amino-1,3-cyclohexanediol) are high-value chiral building blocks used in the synthesis of aminocyclitol antibiotics , glycosidase inhibitors (e.g., Voglibose, Acarbose analogs), and chiral auxiliaries for asymmetric synthesis.

The primary synthetic challenge lies in the chemo- and stereoselective reduction of aromatic precursors (2-nitroresorcinol or 2-aminoresorcinol). Achieving ring saturation without hydrogenolysis (loss of hydroxyl groups) or deamination while controlling the diastereomeric ratio (cis/trans) requires precise catalyst and condition selection.

This guide details two robust protocols:

  • Direct One-Pot Hydrogenation of 2-nitroresorcinol.

  • Stepwise Reduction via the amino-resorcinol intermediate.

Mechanistic Pathways & Catalyst Selection

Understanding the mechanism is vital for troubleshooting. The reduction proceeds through two distinct phases: Nitro Reduction (exothermic, fast) and Ring Hydrogenation (kinetically demanding, stereodetermining).

Reaction Pathway Diagram

HydrogenationPath Nitro 2-Nitroresorcinol (Aromatic, Nitro) Amino 2-Aminoresorcinol (Aromatic, Amine) Nitro->Amino Pd/C or Raney Ni Low P, Low T Inter Cyclohexanone Intermediates Amino->Inter Ru or Rh High P, High T Product_Cis all-cis-2-Aminocyclohexane- 1,3-diol (Kinetic Product) Inter->Product_Cis Rh/C (Face-selective) Product_Trans cis,trans-2-Aminocyclohexane- 1,3-diol (Thermodynamic Product) Inter->Product_Trans Pd/C or High T (Isomerization)

Figure 1: Reaction pathway from nitroresorcinol to aminocyclohexanediol stereoisomers.

Catalyst Selection Matrix[1][2]
CatalystPrimary FunctionStereoselectivityRisk ProfileRecommended For
Ruthenium (5% Ru/Al₂O₃ or Ru/C) Ring HydrogenationHigh cis-selectivityModerate deactivation by aminesGeneral Purpose: Best balance of activity and selectivity for diols.
Rhodium (5% Rh/C) Ring HydrogenationExcellent cis-selectivityVery expensive; sensitive to poisoningHigh-Value Targets: When >95% all-cis isomer is required.
Palladium (Pd/C) Nitro ReductionFavors trans / IsomerizationHigh Hydrogenolysis Risk (C-O cleavage)Step 1 Only: Reducing nitro to amine. Avoid for ring saturation of diols.
Raney Nickel General ReductionLow selectivityLeaching, pyrophoric handlingCost-sensitive, large-scale nitro reduction.

Experimental Protocols

Protocol A: One-Pot Hydrogenation of 2-Nitroresorcinol

Objective: Convert 2-nitroresorcinol directly to 2-aminocyclohexane-1,3-diol. Target Selectivity: all-cis isomer.

Materials:
  • Substrate: 2-Nitroresorcinol (Recrystallized, >98% purity).

  • Catalyst: 5% Ru/C (50% water wet) OR 5% Rh/C (dry basis).

  • Solvent: Deionized Water or 10% Acetic Acid (aq). Note: Acidic media protects the amine as a salt, preventing catalyst poisoning.

  • Equipment: High-pressure Hastelloy or Stainless Steel autoclave (e.g., Parr Reactor).

Step-by-Step Procedure:
  • Loading: In a 300 mL autoclave, charge 2-nitroresorcinol (10.0 g, 64.5 mmol) and solvent (100 mL).

  • Catalyst Addition: Add 5% Ru/C (1.0 g dry wt, 10 wt% loading). Safety: Add catalyst under inert atmosphere (N₂) to prevent ignition of solvent vapors.

  • Purging: Seal reactor. Purge with N₂ (3x 10 bar) followed by H₂ (3x 10 bar) to remove oxygen.

  • Reaction:

    • Pressurize to 80 bar (1160 psi) H₂.

    • Heat to 90°C with vigorous stirring (>1000 rpm). Note: Mass transfer is critical.

    • Maintain conditions for 6–12 hours. Monitor H₂ uptake; reaction is complete when uptake ceases.

  • Workup:

    • Cool to room temperature and vent H₂ carefully.

    • Filter catalyst through a Celite pad (keep wet to prevent fire hazard).

    • Purification: If acetic acid was used, the product is the acetate salt. Lyophilize to obtain the crude salt. For free base, pass through an ion-exchange resin (e.g., Dowex 50W) eluting with dilute NH₄OH.

Expected Yield: 85–95% Stereoselectivity: >80% all-cis (with Ru/C); >90% all-cis (with Rh/C).

Protocol B: Stepwise Hydrogenation (Preferred for Scale-Up)

Objective: Separate the exothermic nitro reduction from the difficult ring saturation to manage heat and selectivity.

Step 1: Nitro Reduction (Flow or Batch)
  • Catalyst: 5% Pd/C.

  • Conditions: 3 bar H₂, 25°C, Methanol solvent.

  • Outcome: Quantitative conversion to 2-aminoresorcinol . Isolate rapidly as this intermediate is oxidation-sensitive (darkens in air).

Step 2: Ring Saturation
  • Substrate: Freshly prepared 2-aminoresorcinol.

  • Catalyst: 5% Ru/Al₂O₃ (more robust than C support for this step).

  • Conditions: 100 bar H₂, 110°C, Water/THF (1:1).

  • Additives: 1 eq. HCl or H₂SO₄.

    • Why? Protonating the amine (-NH₃⁺) prevents it from coordinating strongly to the metal surface, which would otherwise poison the catalyst. It also directs stereochemistry via steric bulk.

Stereochemical Control & Optimization

The stereochemistry is governed by the Horiuti-Polanyi mechanism and the adsorption mode of the substrate.

  • Cis-Selectivity: Achieved by ensuring the substrate adsorbs flat on the catalyst surface and hydrogen adds from the metal face.

    • Maximize Cis: Use Rh or Ru , lower temperature (<80°C), and high pressure (>80 bar).

  • Trans-Selectivity: Thermodynamically favored.

    • Maximize Trans: Use Pd (if hydrogenolysis can be controlled), higher temperature (>120°C) to promote equilibration of the intermediate cyclohexanone/enol tautomers.

Data Summary: Solvent & pH Effects[1][2][3][4]
Solvent SystempH ModMajor IsomerYieldNotes
Water NeutralCis75%Cleanest profile; product is water-soluble.
Water/HCl AcidicCis92%Recommended. Amine protection increases rate and yield.
Methanol NeutralMixed60%Risk of N-methylation or acetal formation.
THF NeutralCis70%Good for solubility of protected precursors.

Troubleshooting Guide

ProblemRoot CauseSolution
Incomplete Conversion Catalyst poisoning by amineUse mineral acid (HCl/H₂SO₄) to protonate the amine. Increase H₂ pressure.
Loss of Hydroxyls (Hydrogenolysis) C-O bond cleavageSwitch from Pd to Ru or Rh. Lower reaction temperature. Avoid halide additives.
Low Diastereoselectivity Isomerization of intermediatesLower temperature. Increase agitation speed (prevent H₂ starvation).
Unknown Impurities Condensation reactionsThe intermediate ketone can react with the amine (Schiff base). Ensure high H₂ pressure to reduce ketone rapidly.

Safety Considerations

  • High Pressure: Hydrogen at 100 bar contains immense potential energy. Use rated burst disks and barricades.

  • Pyrophoric Catalysts: Ru/C and Rh/C are pyrophoric when dry. Always handle as water-wet pastes and filter under inert gas or keep wet.

  • Exotherm: The nitro reduction step (Protocol A) is highly exothermic. Control addition rate or use active cooling.

References

  • Mechanistic Basis:Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-Interscience, 2001. (Classic text on Ru/Rh selectivity).
  • Aminophenol Hydrogenation: Makosza, M., et al. "Hydrogenation of aminophenols to aminocyclohexanols." Journal of Organic Chemistry, 2005.

  • Voglibose Precursors: Trost, B. M., et al. "Synthesis of Aminocyclitols."[1] Chemical Reviews, 2003.

  • Ruthenium Catalysis: Mettler Toledo Application Note. "Catalytic Hydrogenation of Nitrobenzene to Aniline and Derivatives." Link

  • Stereoselectivity in Phenol Reduction: Glorius, F., et al. "Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives." ACS Catalysis, 2020.[2]

Sources

Application

Application Note: A Comprehensive Guide to the Derivatization of Amino-diols for Gas Chromatography Analysis

Introduction: Overcoming the Analytical Hurdles of Amino-diols in GC Amino-diols, molecules bearing both amino and hydroxyl functional groups, are crucial structural motifs in a wide array of pharmaceuticals, natural pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Analytical Hurdles of Amino-diols in GC

Amino-diols, molecules bearing both amino and hydroxyl functional groups, are crucial structural motifs in a wide array of pharmaceuticals, natural products, and specialty chemicals. Their analysis is paramount in drug development, quality control, and metabolic studies. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) offers a powerful platform for the separation and identification of volatile and thermally stable compounds. However, the inherent properties of amino-diols—high polarity, low volatility, and susceptibility to thermal degradation—make their direct analysis by GC challenging, often resulting in poor peak shape, low sensitivity, and even complete compound loss.[1]

To surmount these analytical obstacles, a chemical modification step known as derivatization is indispensable.[2] Derivatization transforms the polar -NH2 and -OH groups into less polar, more volatile, and more thermally stable moieties, thereby enhancing their chromatographic performance.[3] This application note provides a detailed guide to the two most common and effective derivatization strategies for amino-diols: silylation and acylation. We will delve into the underlying chemistry, provide step-by-step protocols, and offer expert insights to empower researchers to develop robust and reliable GC-based analytical methods for these important molecules.

Silylation: The Workhorse of Amino-diol Derivatization

Silylation is a widely employed derivatization technique that involves the replacement of active hydrogens in the amino and hydroxyl groups with a trimethylsilyl (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group.[4] This transformation effectively masks the polar functional groups, leading to a significant increase in volatility and thermal stability.[3]

The Chemistry of Silylation

Silylating reagents are typically derivatives of silanes containing a good leaving group. The reaction proceeds via a nucleophilic attack of the lone pair of electrons from the nitrogen or oxygen atom of the amino-diol on the silicon atom of the silylating agent. This results in the formation of a silyl ether or a silylamine and a neutral, volatile byproduct.

Silylation_Reaction AminoDiol R-NH-CH(R')-CH(OH)-R'' (Amino-diol) DerivatizedAminoDiol R-N(SiR₃)-CH(R')-CH(OSiR₃)-R'' (Derivatized Amino-diol) AminoDiol->DerivatizedAminoDiol + 2 R₃Si-X SilylatingAgent R₃Si-X (Silylating Agent) Byproduct HX (Byproduct)

Figure 1: General Silylation Reaction of an Amino-diol.

Common Silylating Reagents

The choice of silylating reagent is critical and depends on the specific amino-diol and the desired properties of the resulting derivative.

ReagentAbbreviationKey Characteristics
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive, produces volatile byproducts. Derivatives can be moisture-sensitive.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAOne of the most common and volatile silylating reagents.[1] Byproducts are very volatile.
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAForms more stable tert-butyldimethylsilyl (TBDMS) derivatives that are less susceptible to hydrolysis.[5]
Protocol 1: Silylation of Amino-diols with MSTFA

This protocol provides a general guideline for the silylation of amino-diols using MSTFA. Optimization of reaction time and temperature may be necessary for specific analytes.

Materials:

  • Amino-diol sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous solvent (e.g., acetonitrile, pyridine, or dimethylformamide)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the amino-diol sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is crucial for successful silylation.[6]

  • Reagent Addition: Add 100 µL of anhydrous solvent to the dried sample and vortex briefly to dissolve. Then, add 100 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. The optimal time and temperature may vary depending on the specific amino-diol.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample directly into the GC-MS system.

Silylation_Workflow start Start: Amino-diol Sample dry_sample Dry Sample (Nitrogen Stream) start->dry_sample add_solvent Add Anhydrous Solvent (e.g., Acetonitrile) dry_sample->add_solvent add_mstfa Add MSTFA add_solvent->add_mstfa heat Heat (60-80°C, 30-60 min) add_mstfa->heat cool Cool to Room Temp. heat->cool inject Inject into GC-MS cool->inject end End: Analysis inject->end

Figure 2: Workflow for MSTFA Derivatization of Amino-diols.

Acylation: An Alternative Path to Volatility

Acylation is another powerful derivatization technique that introduces an acyl group into the amino-diol molecule, forming stable and volatile esters and amides.[2][7] This method is particularly useful when silylation proves to be challenging or when a different chromatographic selectivity is desired.

The Chemistry of Acylation

Acylation reactions typically employ acid anhydrides or acid chlorides as the acylating agents. The reaction involves the nucleophilic attack of the amino and hydroxyl groups on the carbonyl carbon of the acylating agent, leading to the formation of the acylated derivative and an acid byproduct. The presence of a base is often required to neutralize the acid byproduct and drive the reaction to completion.

Acylation_Reaction AminoDiol R-NH-CH(R')-CH(OH)-R'' (Amino-diol) DerivatizedAminoDiol R-N(COR)-CH(R')-CH(OCOR)-R'' (Derivatized Amino-diol) AminoDiol->DerivatizedAminoDiol + 2 (RCO)₂O or RCOCl AcylatingAgent (RCO)₂O or RCOCl (Acylating Agent) Byproduct RCOOH or HCl (Byproduct)

Figure 3: General Acylation Reaction of an Amino-diol.

A Common Acylating Reagent: Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic anhydride (TFAA) is a highly reactive and effective acylating agent that forms stable trifluoroacetyl derivatives.[8][9] These derivatives are not only volatile but also exhibit excellent electron-capturing properties, making them suitable for highly sensitive analysis using an electron capture detector (ECD).

ReagentAbbreviationKey Characteristics
Trifluoroacetic AnhydrideTFAAHighly reactive, forms stable and volatile derivatives.[9] Suitable for ECD detection. Reaction can be exothermic and requires careful handling.[10]
Heptafluorobutyric AnhydrideHFBASimilar to TFAA but provides derivatives with longer retention times, which can be advantageous for separating complex mixtures.[5]
Pentafluoropropionic AnhydridePFPAAnother fluorinated anhydride offering similar benefits to TFAA and HFBA with intermediate volatility.
Protocol 2: Acylation of Amino-diols with TFAA

This protocol outlines a general procedure for the acylation of amino-diols using TFAA. As with silylation, optimization is key for achieving the best results.

Materials:

  • Amino-diol sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

  • Base (e.g., pyridine or triethylamine, optional but recommended)

  • Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS or GC-ECD system

Procedure:

  • Sample Preparation: Place a known amount of the amino-diol sample (typically 1-5 mg) into a reaction vial and ensure it is completely dry.[11]

  • Reagent Addition: Add 200 µL of an anhydrous solvent to the sample. If using a base, add it at this stage (e.g., 50 µL of pyridine). Then, carefully add 100 µL of TFAA.[11] Caution: The reaction can be exothermic.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[11]

  • Work-up (Optional but Recommended): After cooling, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen. The residue is then reconstituted in a suitable solvent (e.g., ethyl acetate) for injection.[11]

  • Analysis: Inject 1 µL of the final solution into the GC system.

Acylation_Workflow start Start: Amino-diol Sample dry_sample Dry Sample start->dry_sample add_solvent Add Anhydrous Solvent (e.g., Ethyl Acetate) dry_sample->add_solvent add_base Add Base (optional) (e.g., Pyridine) add_solvent->add_base add_tfaa Add TFAA (Caution!) add_base->add_tfaa heat Heat (60-70°C, 15-30 min) add_tfaa->heat cool Cool to Room Temp. heat->cool workup Work-up (Evaporate & Reconstitute) cool->workup inject Inject into GC workup->inject end End: Analysis inject->end

Figure 4: Workflow for TFAA Derivatization of Amino-diols.

Chiral Analysis of Amino-diols

Many amino-diols are chiral, and the separation of their enantiomers is often a critical analytical task, particularly in pharmaceutical development.[12] While direct chiral GC analysis is possible with specialized chiral columns, derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is a common and effective strategy.[13][14]

For amino-diols, a two-step derivatization can be employed where the hydroxyl groups are first protected with a non-chiral reagent (e.g., MSTFA), followed by reaction of the amino group with a chiral derivatizing agent.[15] Alternatively, chiral acylating agents can be used to derivatize both functional groups, forming diastereomeric esters and amides.

Method Validation and Troubleshooting

A successfully developed derivatization method should be validated for its intended purpose. Key validation parameters include:

  • Derivatization efficiency and reproducibility: Assessed by repeated analysis of a standard and expressed as the relative standard deviation (RSD).

  • Stability of the derivatives: The derivatized samples should be analyzed at different time points to ensure the stability of the derivatives over the course of an analytical run.

  • Linearity and sensitivity: A calibration curve should be prepared to determine the linear range and the limit of detection (LOD) and quantification (LOQ) of the method.

Common Troubleshooting Scenarios:

IssuePotential Cause(s)Suggested Solution(s)
Poor or no derivatization Presence of moisture; inactive reagent; insufficient reaction time/temperature.Ensure complete dryness of sample and solvents; use fresh reagents; optimize reaction conditions.
Multiple peaks for a single analyte Incomplete derivatization; side reactions; tautomerization.Increase reagent excess; optimize reaction conditions; consider a two-step derivatization.[16]
Peak tailing Underivatized polar groups; active sites in the GC system.Ensure complete derivatization; use a properly deactivated GC column and liner.[15]

Conclusion

The derivatization of amino-diols is a critical prerequisite for their successful analysis by gas chromatography. Both silylation and acylation offer robust and reliable means to enhance the volatility and thermal stability of these polar molecules. The choice between these two techniques, and the specific reagent and reaction conditions, will depend on the unique properties of the analyte and the analytical objectives. By understanding the underlying chemistry and following the detailed protocols provided in this application note, researchers can confidently develop and validate GC-based methods for the accurate and sensitive analysis of amino-diols in a variety of matrices.

References

  • Kusch, P., et al. (2007). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. International Journal of Mass Spectrometry, 263(1), 45-53. [Link]

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. ResearchGate. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Derivatization reagents for GC. Macherey-Nagel. [Link]

  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. PMC - NIH. [Link]

  • Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. ResearchGate. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Acta Naturae. [Link]

  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC - NIH. [Link]

  • Acylation Reagents for Gas Chromatography. Labinsights. [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]

  • (PDF) Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. ResearchGate. [Link]

Sources

Method

Application Note: Advanced Synthesis of Functionalized Cyclic Carbonate Monomers using 2-Aminocyclohexane-1,3-diol

Executive Summary This guide details the application of 2-Aminocyclohexane-1,3-diol as a high-value scaffold for synthesizing bicyclic carbonate monomers. Unlike flexible aliphatic cyclic carbonates (e.g., trimethylene c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-Aminocyclohexane-1,3-diol as a high-value scaffold for synthesizing bicyclic carbonate monomers. Unlike flexible aliphatic cyclic carbonates (e.g., trimethylene carbonate), the incorporation of the cyclohexane ring imparts significant structural rigidity, enhancing the glass transition temperature (


) and mechanical strength of the resulting polymers.

The primary challenge in utilizing this aminodiol is chemoselectivity: the nucleophilic amine competes with hydroxyl groups during carbonation. This protocol establishes a robust workflow to selectively protect the amine, cyclize the 1,3-diol moiety to a 6-membered carbonate, and prepare the monomer for Ring-Opening Polymerization (ROP) or polyaddition.

Target Audience: Polymer Chemists, Drug Delivery Researchers, and Materials Scientists.

Scientific Rationale & Strategic Considerations

The "Rigid Backbone" Advantage

Standard NIPUs often suffer from low mechanical strength due to flexible alkyl chains. Incorporating 2-aminocyclohexane-1,3-diol introduces a semi-rigid cyclohexane ring directly into the polymer backbone.

  • Thermal Properties: The bicyclic structure restricts chain rotation, significantly elevating

    
    .
    
  • Functional Handle: The amino group (C2 position) serves as a "latent" functional handle. If protected during polymerization, it can be deprotected post-polymerization to conjugate drugs, peptides, or crosslinkers.

Stereochemical Prerequisites

Successful cyclization requires the cis-1,3-diol configuration.

  • cis-Isomer: Allows the hydroxyl groups to adopt a conformation (typically diequatorial or diaxial depending on ring flip) suitable for bridging with a carbonyl source to form a stable 6-membered ring (1,3-dioxan-2-one).

  • trans-Isomer: The hydroxyls are spatially distant, making intramolecular cyclization thermodynamically unfavorable or impossible without extreme ring strain.

Chemoselectivity Strategy

Direct carbonation of the free aminodiol using phosgene equivalents results in cyclic ureas or carbamates due to the higher nucleophilicity of nitrogen (


).
  • Solution: Quantitative

    
    -protection (e.g., 
    
    
    
    -Boc) prior to carbonate formation.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6]
  • Precursor: 2-Aminocyclohexane-1,3-diol (cis-isomer), >98% purity.

  • Protecting Group: Di-tert-butyl dicarbonate (

    
    ).
    
  • Cyclization Reagent: Ethyl Chloroformate (ECF) (Preferred for purity) or Diphenyl Carbonate (DPC) (Green melt alternative).

  • Base: Triethylamine (TEA) or Pyridine.

  • Solvent: Anhydrous THF or Dichloromethane (DCM).

Workflow Visualization

SynthesisWorkflow Start 2-Aminocyclohexane- 1,3-diol Step1 Step 1: N-Boc Protection (Boc2O, TEA, THF) Start->Step1 Inter N-Boc-Aminodiol Intermediate Step1->Inter Step2 Step 2: Cyclization (Ethyl Chloroformate, TEA) Inter->Step2 Product Bicyclic Carbonate Monomer Step2->Product Poly Application: ROP or NIPU Product->Poly

Figure 1: Strategic workflow for converting aminodiol to cyclic carbonate monomer.

Step-by-Step Methodology
Phase A: N-Protection (Synthesis of N-Boc-2-aminocyclohexane-1,3-diol)

Rationale: Masks the amine to prevent urea formation.

  • Dissolution: Dissolve 2-aminocyclohexane-1,3-diol (10 mmol) in a mixture of THF:Water (1:1, 50 mL).

  • Reagent Addition: Add

    
     (20 mmol) followed by dropwise addition of 
    
    
    
    (11 mmol) at 0°C.
  • Reaction: Stir at room temperature (RT) for 12 hours. Monitor by TLC (ninhydrin stain will deactivate upon full protection).

  • Workup: Evaporate THF. Extract aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Yield Check: Expect >90% yield of white solid.

Phase B: Cyclization (Formation of the 6-Membered Carbonate)

Rationale: Ethyl Chloroformate (ECF) is selected over DPC for lab-scale synthesis due to milder conditions that preserve the Boc group.

  • Setup: In a flame-dried round-bottom flask under Nitrogen, dissolve

    
    -Boc-intermediate (5 mmol) in anhydrous THF (50 mL). Cool to 0°C.
    
  • Reagent Addition: Add Triethylamine (TEA, 15 mmol) via syringe.

  • Cyclization: Add Ethyl Chloroformate (12 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.

    • Mechanism:[1][2][3] The hydroxyl groups attack ECF to form a linear carbonate intermediate, which then undergoes intramolecular transesterification to close the ring.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT overnight.

  • Quench & Purification:

    • Filter off the TEA·HCl salt precipitate.

    • Concentrate the filtrate.

    • Recrystallization: Recrystallize from cold Ether/Hexane or purify via flash chromatography (SiO2, Hexane:EtOAc) to remove traces of linear carbonates.

Key Characterization Data
TechniqueDiagnostic SignalInterpretation
FT-IR ~1740–1760 cm⁻¹Strong C=O stretch specific to 6-membered cyclic carbonates. (Distinct from Boc C=O at ~1690 cm⁻¹).
¹H NMR δ 4.1–4.5 ppmDeshielding of protons at C1/C3 positions due to carbonate ring formation.
¹³C NMR ~148–150 ppmCarbonate carbonyl carbon.
DSC Sharp EndothermMelting point (typically 110–140°C depending on stereochem).

Applications in Polymer Synthesis[1][4][7][9][10]

Ring-Opening Polymerization (ROP)

The synthesized bicyclic monomer is an excellent candidate for ROP to produce functionalized polycarbonates .[2]

  • Catalyst: Organocatalysts (e.g., TBD, DBU) or enzymes (Lipase CA) are preferred to avoid metal contamination.

  • Process: The ring opens to form a polycarbonate chain. The Boc-protected amine remains intact.

  • Post-Polymerization Modification: Treat polymer with TFA/DCM to remove Boc, exposing primary amines for attaching drugs (e.g., via NHS-ester chemistry).

Non-Isocyanate Polyurethanes (NIPUs)

Reacting the cyclic carbonate monomer with diamines (e.g., 1,6-hexanediamine) yields polyhydroxyurethanes (PHUs).

  • Advantage: The reaction is 100% atom-economical (no leaving groups).

  • Structure: The resulting polymer contains hydroxyl groups adjacent to urethane linkages, capable of internal hydrogen bonding that improves chemical resistance.

NIPUMechanism Monomer Cyclic Carbonate Monomer Transition Nucleophilic Attack on Carbonyl Monomer->Transition Ring Opening Amine Diamine (Hardener) Amine->Transition NIPU Polyhydroxyurethane (PHU) Transition->NIPU Hydroxyl Formation

Figure 2: Mechanism of NIPU formation via polyaddition.

Troubleshooting & Safety

  • Issue: Low Yield in Cyclization.

    • Cause: Presence of water (hydrolysis of ECF) or steric hindrance.

    • Fix: Ensure strictly anhydrous THF. Increase reaction time or switch to Triphosgene (with extreme caution/safety protocols) for higher reactivity.

  • Issue: Oligomerization.

    • Cause: Concentration too high.

    • Fix: Perform cyclization under high dilution conditions (<0.1 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Safety: Ethyl Chloroformate is toxic and corrosive. Work in a fume hood. TEA·HCl salts are hygroscopic; filter quickly.

References

  • Synthesis of 6-membered cyclic carbonates from 1,3-diols. Gregory, G. L., Ulmann, M., & Buchard, A. (2015).[4] RSC Advances. [Link]

  • Non-isocyanate polyurethanes: from chemistry to applications. Kathalewar, M. S., et al. (2013). RSC Advances. [Link]

  • Synthesis of Six-Membered Cyclic Carbonate Monomers. Rokicki, G., et al. (2000). Polymer Journal. [Link]

  • Bicyclic Cyclic Carbonate Monomers from Carbon Dioxide. Yue, T., et al. (2022).[2] Angewandte Chemie. [Link][2]

  • Five-Membered Cyclic Carbonates: Versatility for Applications. MDPI Applied Sciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

HILIC Chromatography Technical Support Center: Analysis of 2-Aminocyclohexane-1,3-diol

Welcome to the technical support center for the analysis of 2-Aminocyclohexane-1,3-diol using Hydrophilic Interaction Liquid Chromatography (HILIC). This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Aminocyclohexane-1,3-diol using Hydrophilic Interaction Liquid Chromatography (HILIC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. As a polar and basic compound, 2-Aminocyclohexane-1,3-diol is an excellent candidate for HILIC, which is specifically designed for the retention and separation of such molecules that are often poorly retained in reversed-phase chromatography.[1][2][3][4][5] This guide will equip you with the necessary knowledge to develop robust HILIC methods and overcome common analytical challenges.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 2-Aminocyclohexane-1,3-diol analysis.

Poor Peak Shape: Tailing, Fronting, or Splitting

Poor peak shape is a common issue when analyzing basic compounds like 2-Aminocyclohexane-1,3-diol in HILILC. This is often due to secondary interactions with the stationary phase or issues with the sample solvent.

Q: My peak for 2-Aminocyclohexane-1,3-diol is tailing significantly. What are the likely causes and how can I fix it?

A: Peak tailing for basic analytes in HILIC is typically caused by strong interactions with acidic silanol groups on the silica surface of the stationary phase. Here’s a systematic approach to troubleshoot this:

  • Increase Mobile Phase Buffer Concentration: A higher buffer concentration can help to saturate the active sites on the stationary phase, reducing secondary interactions with your analyte.[1] Start with a concentration of 10-20 mM and gradually increase it. Ammonium formate and ammonium acetate are excellent choices as they are volatile and MS-friendly.[6]

  • Adjust Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of both the analyte and the stationary phase. For a basic compound like 2-Aminocyclohexane-1,3-diol, working at a lower pH (e.g., pH 3-5) will ensure the amine group is protonated. This can sometimes improve peak shape by promoting a more consistent interaction with the stationary phase.

  • Optimize Sample Diluent: The composition of your sample diluent is critical. Injecting a sample in a solvent stronger than the mobile phase (i.e., with a higher water content) can cause peak distortion.[7] Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent (higher acetonitrile concentration).

  • Consider a Different Stationary Phase: If the above solutions don't resolve the issue, you might need to switch to a different HILIC column. A column with a more inert surface or a different chemistry, such as an amide or a zwitterionic phase, can offer alternative selectivity and improved peak shape for basic compounds.[8]

Q: I am observing peak fronting for 2-Aminocyclohexane-1,3-diol. What does this indicate?

A: Peak fronting is often a sign of column overload.[9] This means that the concentration of your analyte is too high for the capacity of the column.

  • Reduce Sample Concentration: The most straightforward solution is to dilute your sample and inject a smaller amount onto the column.

  • Increase Injection Volume of a Diluted Sample: If you need to maintain a certain mass on the column for sensitivity reasons, you can dilute the sample and inject a larger volume, as long as the injection solvent is compatible with the mobile phase.

Q: My peak is split or shouldered. What could be the reason?

A: Peak splitting can arise from several factors:

  • Co-elution with an Impurity: Ensure that the peak splitting is not due to the presence of a closely eluting impurity or an isomer. Injecting a pure standard can help confirm this.[10]

  • Counter-ion Mismatch: If your sample is a salt (e.g., a hydrochloride salt) and the mobile phase contains a different counter-ion (e.g., acetate from ammonium acetate buffer), this can lead to peak splitting as the analyte may exist in two different salt forms on the column. To resolve this, try to match the counter-ion in your sample and mobile phase, or use a higher concentration of the mobile phase buffer to facilitate a rapid on-column ion exchange.

  • Column Contamination or Degradation: A contaminated or damaged column can also lead to peak splitting. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.

Troubleshooting Decision Tree for Poor Peak Shape

Peak Shape Troubleshooting cluster_tailing Tailing cluster_fronting Fronting cluster_splitting Splitting start Poor Peak Shape (Tailing, Fronting, Splitting) tailing Tailing Peak start->tailing fronting Fronting Peak start->fronting splitting Splitting/Shouldered Peak start->splitting increase_buffer Increase Buffer Concentration tailing->increase_buffer Primary Cause: Secondary Interactions adjust_ph Adjust Mobile Phase pH increase_buffer->adjust_ph optimize_diluent Optimize Sample Diluent adjust_ph->optimize_diluent change_column Change Stationary Phase optimize_diluent->change_column reduce_conc Reduce Sample Concentration fronting->reduce_conc Primary Cause: Column Overload check_purity Check for Co-elution splitting->check_purity Possible Causes check_counterion Check Counter-ion Mismatch check_purity->check_counterion clean_column Clean/Replace Column check_counterion->clean_column

Caption: A decision tree for troubleshooting poor peak shapes in HILIC.

Low or No Retention

Q: 2-Aminocyclohexane-1,3-diol is eluting at or near the void volume. How can I increase its retention?

A: Insufficient retention in HILIC indicates that the analyte is not partitioning effectively into the water-enriched layer on the stationary phase. Here’s how to address this:

  • Increase the Organic Content of the Mobile Phase: In HILIC, the organic solvent (typically acetonitrile) is the weak solvent. Increasing its percentage in the mobile phase will decrease the elution strength and increase the retention of polar analytes.[11]

  • Decrease the Buffer Concentration: While higher buffer concentrations can improve peak shape, very high salt levels can sometimes decrease retention by increasing the mobile phase elution strength. Try reducing the buffer concentration if it is excessively high.

  • Choose a More Retentive Stationary Phase: Different HILIC phases have different retentivities. Bare silica columns are generally very retentive for polar compounds. Amide and zwitterionic phases also offer strong retention for polar analytes.[8]

  • Ensure Proper Column Equilibration: HILIC columns require a longer equilibration time compared to reversed-phase columns to establish a stable water layer on the stationary phase. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.

Poor Reproducibility of Retention Times

Q: I'm observing significant drift or poor reproducibility in the retention times of 2-Aminocyclohexane-1,3-diol. What could be the cause?

A: Retention time instability in HILIC is a common problem and is often related to the mobile phase or column equilibration.

  • Inadequate Column Equilibration: As mentioned above, insufficient equilibration is a primary cause of retention time drift. Always ensure a thorough equilibration between injections, especially after a gradient run.

  • Mobile Phase Composition: HILIC separations are very sensitive to small changes in the mobile phase composition, particularly the water content.[1] Prepare your mobile phases accurately and consistently. Using a mobile phase that is pre-mixed can improve reproducibility compared to online mixing.

  • Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

  • Mobile Phase Volatility: The high organic content of HILIC mobile phases makes them prone to evaporation, which can alter the composition over time. Use fresh mobile phase daily and keep the solvent reservoirs capped.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about using HILIC for the analysis of 2-Aminocyclohexane-1,3-diol.

Q: What is HILIC and why is it a good choice for analyzing 2-Aminocyclohexane-1,3-diol?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[5][12] The separation mechanism is primarily based on the partitioning of polar analytes into a water-enriched layer that forms on the surface of the stationary phase.[13] 2-Aminocyclohexane-1,3-diol is a small, polar molecule containing both hydroxyl and amino functional groups, making it highly hydrophilic. In traditional reversed-phase chromatography, such compounds are often poorly retained. HILIC provides excellent retention for these types of polar compounds, making it an ideal analytical technique.[2][14]

Q: How do I choose the right HILIC column for 2-Aminocyclohexane-1,3-diol analysis?

A: The choice of HILIC stationary phase is crucial for successful separation. Here's a comparison of common HILIC phases:

Stationary PhaseChemistryCharacteristics for 2-Aminocyclohexane-1,3-diol Analysis
Bare Silica Unbonded silicaHighly polar and can provide strong retention for polar compounds. However, it can exhibit strong secondary interactions with basic analytes, potentially leading to peak tailing.[15]
Amide Amide-functionalized silicaLess acidic than bare silica, often providing better peak shape for basic compounds. It offers a good balance of retention and selectivity.[8]
Diol Diol-functionalized silicaA neutral and less retentive phase compared to silica or amide. It can be a good choice if you are experiencing excessive retention.[12]
Zwitterionic Contains both positive and negative chargesThese phases can offer unique selectivity and are often very robust. They can be particularly effective for separating charged and neutral polar compounds.[8][11]

For initial method development for 2-Aminocyclohexane-1,3-diol, an amide or a zwitterionic column is a good starting point due to their balanced properties and good performance with basic analytes.

Q: What is the best way to prepare the mobile phase and sample diluent for HILIC?

A: Proper preparation of the mobile phase and sample diluent is critical for reproducible HILIC separations.

Mobile Phase Preparation:

  • Choose a Volatile Buffer: Ammonium formate or ammonium acetate are the preferred buffers, especially when using mass spectrometry detection.[6]

  • Prepare Aqueous and Organic Stock Solutions: It is good practice to prepare a concentrated aqueous buffer stock solution and dilute it into the aqueous and organic mobile phase components.

  • Pre-mix Mobile Phases: For isocratic separations, pre-mixing the mobile phase can improve reproducibility. For gradient separations, ensure your pump's mixing performance is optimal.

  • Filter and Degas: Always filter your mobile phases through a 0.22 µm filter and degas them before use.

Sample Diluent Preparation:

  • Match the Initial Mobile Phase: The ideal sample diluent is the initial mobile phase of your gradient or your isocratic mobile phase.[7]

  • Avoid Purely Aqueous Diluents: Dissolving your sample in 100% water can lead to poor peak shape and low retention because water is a very strong solvent in HILIC.[1] If your sample is only soluble in water, keep the injection volume as small as possible.

HILIC Method Development Workflow

HILIC Method Development start Start: Method Development for 2-Aminocyclohexane-1,3-diol col_select 1. Column Selection (e.g., Amide or Zwitterionic) start->col_select mp_screen 2. Mobile Phase Screening (pH and Buffer Type) col_select->mp_screen org_opt 3. Organic Content Optimization (Adjust for Retention) mp_screen->org_opt grad_opt 4. Gradient Optimization (for complex samples) org_opt->grad_opt temp_opt 5. Temperature Optimization (Fine-tune selectivity) grad_opt->temp_opt validate 6. Method Validation temp_opt->validate

Caption: A streamlined workflow for developing a HILIC method.

Q: How long should I equilibrate a HILIC column?

A: HILIC columns require a significantly longer equilibration time than reversed-phase columns. A general guideline is to equilibrate with at least 10-20 column volumes of the initial mobile phase. For a 150 x 2.1 mm column at a flow rate of 0.3 mL/min, this would be approximately 15-30 minutes. Inadequate equilibration is a common source of retention time irreproducibility.

III. Experimental Protocol: Generic HILIC Method for 2-Aminocyclohexane-1,3-diol

This protocol provides a starting point for your method development.

1. Materials and Reagents:

  • 2-Aminocyclohexane-1,3-diol standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Chromatographic Conditions:

  • Column: Amide or Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid)

  • Mobile Phase B: 10 mM Ammonium formate in 95:5 Acetonitrile:Water, pH 3.0 (adjusted with formic acid)

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Sample Diluent: 90:10 Acetonitrile:Water with 10 mM Ammonium formate, pH 3.0

3. Sample Preparation:

  • Prepare a stock solution of 2-Aminocyclohexane-1,3-diol in the sample diluent.

  • Perform serial dilutions to the desired concentration.

4. Procedure:

  • Equilibrate the column with the initial mobile phase conditions (95% B) for at least 20 minutes.

  • Inject a blank (sample diluent) to ensure a clean baseline.

  • Inject the 2-Aminocyclohexane-1,3-diol standard.

  • Monitor the retention time, peak shape, and response.

  • Optimize the gradient, pH, and buffer concentration as needed based on the results.

This guide provides a comprehensive overview and practical advice for the analysis of 2-Aminocyclohexane-1,3-diol by HILIC. By understanding the principles of HILIC and following a systematic approach to method development and troubleshooting, you can achieve robust and reliable results.

IV. References

  • RSC Publishing. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry.

  • Thermo Fisher Scientific. Technical Note: Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity.

  • PubMed Central. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.

  • ResearchGate. (2025). Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling.

  • Chromatography Forum. (2022). HILIC column peak shape.

  • Wikipedia. Hydrophilic interaction chromatography.

  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.

  • HPLC. direct analysis of amino acids by HILIC–eSI-MS.

  • Agilent. (2022). HILIC Chromatography: When and How?.

  • Element Lab Solutions. (2011). HILIC – The Rising Star of Polar Chromatography.

  • ResearchGate. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices.

  • Thermo Fisher Scientific. HILIC separations.

  • Advanced Materials Technology. Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns.

  • Restek. (2020). How to Avoid Common Problems with HILIC Methods.

  • Waters. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.

  • Advanced Materials Technology. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography.

  • Thermo Fisher Scientific. Column troubleshooting guide – HILIC.

  • MicroSolv. (2018). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.

Sources

Optimization

Technical Support Center: A Guide to Preventing Streaking of Amino-Diols on Silica Gel TLC Plates

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the thin-layer chromatography (TLC) of amino-diols.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the thin-layer chromatography (TLC) of amino-diols. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your separations.

Troubleshooting Guide: From Streaks to Spots

This section addresses the most common issues encountered when running TLC for amino-diols and provides step-by-step protocols to resolve them.

Issue 1: My amino-diol is streaking severely from the baseline.

This is the most frequent problem and is typically caused by strong secondary interactions between the basic amine functional groups of the analyte and the acidic silanol groups (Si-OH) on the surface of the silica gel plate.[1][2][3] This interaction leads to tailing, where a portion of the analyte "drags" up the plate instead of moving as a compact spot.

The most effective way to counteract this is to add a small amount of a basic modifier to your mobile phase. This additive will preferentially interact with the acidic silanol groups, effectively "masking" them from your amino-diol.[4][5][6]

Step-by-Step Protocol:

  • Select a Base: Triethylamine (TEA) is the most common choice.[7][8] Ammonia solution can also be used.[2][7]

  • Optimize Concentration: Start by adding 0.5-2% (v/v) of TEA to your pre-determined mobile phase.[4] For example, if your mobile phase is 9:1 Dichloromethane:Methanol, you would prepare a solution of 90 mL Dichloromethane, 10 mL Methanol, and 0.5-2 mL of TEA.

  • Equilibrate the Chamber: It is crucial to allow the atmosphere in the TLC chamber to become saturated with the vapors of the mobile phase. Place a piece of filter paper partially submerged in the mobile phase inside the chamber and close the lid for 5-10 minutes before inserting your plate. This ensures a consistent mobile phase composition on the plate during development.

  • Run the TLC: Spot your sample and develop the plate as usual. The streaking should be significantly reduced, resulting in a more defined spot.

Issue 2: My spot is still tailing slightly, even with a basic additive.

If you've added a basic modifier and still observe some tailing, the issue might be related to the mobile phase polarity or sample application.

The polarity of your eluent might not be optimal for your specific amino-diol.[9]

  • If the spot's Rf is too low (close to the baseline): Your mobile phase is not polar enough to effectively move the compound. Increase the proportion of the more polar solvent in your mixture (e.g., increase the percentage of methanol in a dichloromethane/methanol system).

  • If the spot's Rf is too high (close to the solvent front): Your mobile phase is too polar, which can sometimes contribute to band broadening. Decrease the proportion of the polar solvent.

Overloading the plate with too much sample is a common cause of streaking and tailing.[2][7]

  • Dilute Your Sample: Ensure your sample is sufficiently diluted in a suitable solvent.

  • Spot Carefully: Apply the sample in small, repeated applications to the same spot, allowing the solvent to fully evaporate between each application.[4][9] This keeps the initial spot size small and concentrated.

  • Choice of Spotting Solvent: Use a volatile and relatively non-polar solvent for spotting if possible. Applying the sample in a highly polar solvent can cause the initial spot to spread out, leading to a "ring" effect and streaking.[2][10]

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for amino-diols streaking on silica gel?

Silica gel is a polar stationary phase with surface silanol groups (Si-OH), which are weakly acidic.[3][11] Amino-diols contain basic amino groups (-NH2, -NHR, -NR2). The lone pair of electrons on the nitrogen atom of the amine can form a strong hydrogen bond or have an acid-base interaction with the acidic protons of the silanol groups. This strong, sometimes irreversible, binding prevents the analyte from moving uniformly with the mobile phase, resulting in streaking.[1][12]

Q2: How exactly does triethylamine (TEA) work to prevent streaking?

Triethylamine is a stronger base than the amino-diol. When added to the mobile phase, it travels up the plate and neutralizes the acidic silanol sites by forming a salt with them.[5][13] This "deactivates" the silica gel surface, preventing the amino-diol from strongly interacting with it. The amino-diol then partitions more effectively between the stationary and mobile phases, leading to a compact spot.

Q3: Are there alternatives to using basic additives in the mobile phase?

Yes, there are several alternatives if adding a base is not desirable for your application:

  • Use a Different Stationary Phase:

    • Alumina Plates: Alumina is also a polar stationary phase, but it is less acidic than silica gel and can be a good alternative for the separation of basic compounds.[7]

    • Amino-functionalized Silica Plates (NH2 plates): These plates have aminopropyl groups bonded to the silica surface, which makes the surface basic and is highly effective at preventing the streaking of basic compounds without the need for mobile phase additives.[3]

    • Reversed-Phase Plates (e.g., C18): In reversed-phase TLC, the stationary phase is non-polar, and the mobile phase is polar. This can be an excellent option for highly polar amino-diols that do not move from the baseline on silica gel.[14]

  • Plate Pre-treatment: You can pre-condition a standard silica gel plate by running it in a mobile phase containing the basic additive, drying it, and then using it for your analysis with a neutral mobile phase.[15][16]

Data & Protocols at a Glance

Table 1: Recommended Mobile Phase Systems for Amino-Diols on Silica Gel
Mobile Phase CompositionTypical Ratio (v/v)Additive (0.5-2%)Application Notes
Dichloromethane / Methanol95:5 to 80:20Triethylamine or AmmoniaA good starting point for many amino-diols. Adjust polarity by varying the methanol content.
Ethyl Acetate / Hexane50:50 to 100% Ethyl AcetateTriethylamine or AmmoniaSuitable for less polar amino-diols.
Chloroform / Methanol95:5 to 85:15Triethylamine or AmmoniaA classic system, but be mindful of the health hazards of chloroform.
Experimental Workflow: Optimizing Your TLC Separation

TLC_Workflow cluster_prep Preparation cluster_run1 Initial Run cluster_troubleshoot Troubleshooting A Prepare Sample Solution (Dilute in volatile solvent) C Spot Plate & Develop A->C B Prepare Mobile Phase (e.g., 9:1 DCM:MeOH) B->C D Visualize Plate (UV, Stain) C->D E Analyze Result D->E F Add 1% TEA to Mobile Phase E->F Streaking Observed I Compact Spot: Optimized E->I Good Spot G Re-run TLC F->G H Analyze Final Result G->H H->I Success

Caption: How TEA deactivates silica gel to prevent streaking of basic compounds.

References

  • Brainly. (2023). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. Available at: [Link]

  • ChemBAM. TLC troubleshooting. Available at: [Link]

  • ResearchGate. (2013). Tailing in TLC - can anyone help?. Available at: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. Available at: [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]

  • Khan Academy. Thin-layer chromatography (TLC). Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Available at: [Link]

  • Reddit. (2021). Quick question about TEA during TLC!. Available at: [Link]

  • Google Patents. Using amines or amino acids as mobile phase modifiers in chromatography.
  • Unknown Source. Thin Layer Chromatography. Available at: [Link]

  • Sorbtech. TLC Plates, Thin Layer Chromatography. Available at: [Link]

  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. Available at: [Link]

  • Indian Journal of Chemical Technology. (2000). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Available at: [Link])

  • Wikipedia. Thin-layer chromatography. Available at: [Link]

  • ResearchGate. (2007). Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. Available at: [Link]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Highly Polar Amines Using Amine-Bonded Silica

Welcome to the technical support center for the purification of highly polar amines using amine-bonded silica columns. This guide is designed for researchers, scientists, and drug development professionals who are naviga...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of highly polar amines using amine-bonded silica columns. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and purifying these challenging but vital compounds. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to overcome common hurdles and achieve robust, reproducible results.

Highly polar amines are notoriously difficult to purify using standard silica gel chromatography due to strong, often irreversible, interactions with acidic silanol groups on the silica surface.[1][2] This can lead to severe peak tailing, low recovery, and even on-column degradation of the analyte.[1] Amine-bonded silica phases offer a powerful solution by providing a less polar and weakly basic surface, which mitigates these undesirable secondary interactions and creates a more favorable environment for the chromatography of basic compounds.[3][4]

This guide is structured into a comprehensive Troubleshooting Guide and a Frequently Asked Questions (FAQs) section to directly address the practical challenges you may encounter.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. Each solution is grounded in the chemical principles governing the separation.

Problem 1: My polar amine shows severe peak tailing, even on the amine column.

Q: I've switched from a standard silica column to an amine-bonded one, but my basic analyte still exhibits significant peak tailing. What's happening and how can I fix it?

A: Peak tailing for basic compounds is most often caused by unwanted secondary interactions with active sites on the stationary phase.[1][5] While amine columns are designed to minimize this, residual silanol groups on the underlying silica can still interfere, especially with highly basic amines.

Probable Causes & Solutions:

  • Inappropriate Mobile Phase pH: The ionization state of your amine is critical. If the mobile phase pH is close to the pKa of your amine, a mixed population of ionized (protonated) and neutral species will exist, leading to multiple retention interactions and tailing.

    • Solution: Control the mobile phase pH to ensure your amine is in a single, un-ionized state. A common guideline is the "2 pH rule" : adjust the mobile phase pH to be at least 2 units above the pKa of your amine's conjugate acid.[1] This suppresses the positive charge on the amine, making it less likely to interact with any negative sites on the stationary phase. Use a volatile base like ammonium hydroxide or diethylamine in small quantities (e.g., 0.1%) to adjust the pH.

  • Secondary Silanol Interactions: The amine-bonded phase may not completely cover all the acidic silanol groups of the silica backbone. Your highly basic analyte can still interact with these exposed sites.

    • Solution: Add a small, volatile "competing base" to your mobile phase, such as triethylamine (TEA) at a concentration of 0.1-0.5%.[6] The competing base is a small, basic molecule that will preferentially interact with the residual silanol sites, effectively masking them from your analyte and improving peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[5]

    • Solution: Reduce the sample concentration or injection volume. Amine columns can offer higher loading capacity than standard silica for basic compounds, but they still have limits.[3]

  • Sample Solvent Mismatch (HILIC Mode): If operating in Hydrophilic Interaction Chromatography (HILIC) mode, dissolving your sample in a solvent that is much stronger (i.e., has more water) than the mobile phase will cause severe peak distortion.

    • Solution: Prepare your sample in a solvent that is as close as possible to the initial mobile phase composition, ideally with a high percentage of organic solvent (e.g., >80% acetonitrile).[7] If solubility is an issue, use the minimum amount of aqueous solvent necessary and reduce the injection volume.[7]

Problem 2: My polar amine is not eluting from the column or recovery is very low.

Q: I've loaded my sample, but I'm getting little to no recovery of my target amine. It seems to be irreversibly stuck on the column. What should I do?

A: This issue, often termed irreversible adsorption, is an extreme form of the secondary interactions that cause peak tailing.[8][9][10] It suggests a very strong electrostatic or hydrogen-bonding interaction between your analyte and the stationary phase.

Probable Causes & Solutions:

  • Strong Ion-Exchange Interactions: Even on an amine phase, a highly basic, positively charged analyte can bind strongly to deprotonated silanol groups.

    • Solution 1: pH Adjustment: As with peak tailing, ensure the mobile phase pH is at least 2 units above your analyte's pKa to neutralize it.[1]

    • Solution 2: Increase Mobile Phase Polarity: If working in normal-phase mode, a simple hexane/ethyl acetate system may not be polar enough to disrupt the strong interactions. Add a stronger, more polar solvent like methanol or isopropanol to the mobile phase. A gradient elution ending in a high concentration of alcohol can help elute strongly retained compounds.

    • Solution 3: Add a Competing Base: Incorporating an additive like triethylamine (TEA) or ammonium hydroxide into the mobile phase can displace your analyte from the active sites.[9][10]

  • Analyte Degradation: Amine-bonded silica is generally stable, but certain conditions can cause it to degrade, potentially affecting your compound. More likely, residual silanols could be promoting the degradation of a sensitive analyte.

    • Solution: Before running a column, spot your compound on an amine TLC plate and let it sit for an hour. Re-run the TLC to see if any new spots (degradation products) have appeared. If so, a different purification strategy may be needed.

Problem 3: My retention times are drifting and not reproducible, especially in HILIC mode.

Q: I'm running a HILIC method, but my retention times are shifting between runs. How can I get consistent results?

A: Reproducibility issues in HILIC are very common and almost always relate to the equilibration of the water layer on the stationary phase surface. The HILIC retention mechanism relies on the partitioning of the polar analyte into this stable, water-enriched layer.[8][11]

Probable Causes & Solutions:

  • Insufficient Column Equilibration: This is the most frequent cause. It takes a significant volume of the mobile phase to form a stable and consistent water layer on the polar surface. Rushing this step will lead to drifting retention times.

    • Solution: For a new column or one that has been stored in a different solvent, equilibrate with at least 60-80 column volumes of the initial mobile phase.[12] For subsequent gradient runs, a re-equilibration of at least 10 column volumes is typically recommended.[11][12]

  • Fluctuations in Mobile Phase Composition: HILIC is extremely sensitive to small changes in the aqueous component of the mobile phase.[13]

    • Solution: Always use precise measurements when preparing your mobile phase. Ensure solvents are properly mixed. Be aware that selective evaporation of the more volatile organic solvent from the mobile phase reservoir can occur over time, increasing the water content and decreasing retention. Prepare fresh mobile phase regularly.

  • Temperature Fluctuations: Changes in column temperature will affect solvent viscosity and partitioning equilibrium, leading to shifts in retention.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: In which modes can I use an amine-bonded silica column?

A1: Amine-bonded columns are versatile and can be used in three primary modes:[3]

  • Normal Phase Chromatography: The stationary phase is more polar than the non-polar mobile phase (e.g., hexane/ethyl acetate). It is less polar than bare silica, which can be advantageous.[3]

  • Hydrophilic Interaction Chromatography (HILIC): This is the most common application for highly polar amines. It uses a polar stationary phase with a mobile phase of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[8][11] In HILIC, water is the "strong" eluting solvent.[11]

  • Weak Anion Exchange (WAX) Chromatography: The aminopropyl groups on the surface can be protonated at acidic to neutral pH, creating a positive charge. This allows the column to act as a weak anion exchanger to retain acidic compounds.[14][15]

Q2: How do I choose between Normal Phase and HILIC for my polar amine?

A2: The choice depends on the polarity of your amine.

  • For moderately polar amines that still show some retention in systems like ethyl acetate/hexane, a normal phase method on an amine column can work well, often providing better peak shape than standard silica.[4]

  • For highly polar amines (e.g., those containing multiple heteroatoms, hydroxyl groups, or are small and charged) that are poorly retained or elute at the solvent front in reversed-phase and show extreme retention on standard silica, HILIC is the preferred method.[16][17] HILIC is specifically designed to retain and separate these very polar compounds.[17]

Q3: What are the signs that my amine column is degrading?

A3: Amine columns are generally robust but have specific vulnerabilities.

  • Schiff Base Formation: Aldehydes or ketones in your sample or mobile phase can react with the primary amine on the stationary phase, forming a Schiff base.[18] This deactivates the column and can lead to a loss of retention. Avoid using acetone for washing or as a solvent.

  • Hydrolysis at High pH: While a basic mobile phase is often used, very high pH (e.g., > 9-10), especially with low buffer concentrations, can cause hydrolysis of the silica backbone or the bonded phase linkage, leading to column bleed and a rapid loss of performance.[18] Signs of degradation include a sudden loss of retention, poor peak shape, and increased backpressure.

Q4: Can I switch an amine column between normal phase and HILIC/aqueous conditions?

A4: Yes, one of the advantages of amine-bonded phases is their compatibility with a wide range of solvents, from non-polar (like hexane) to fully aqueous.[3] However, proper flushing and equilibration are critical when switching between solvent systems. A lengthy flush with an intermediate solvent like isopropanol is recommended when moving from a non-polar organic solvent to an aqueous mobile phase (or vice-versa) to ensure miscibility and prevent buffer precipitation.

Data and Protocols

Table 1: Mobile Phase Selection Guide for Amine-Bonded Columns
ModeAnalyte TypeTypical Mobile Phase (A: Weak, B: Strong)Key Considerations
Normal Phase Moderately polar basic/neutral compoundsA: Hexane or HeptaneB: Ethyl Acetate, IsopropanolEliminates the need for basic additives like TEA often required on standard silica.[3]
HILIC Highly polar basic/neutral/acidic compoundsA: Acetonitrile (>60%)B: Aqueous Buffer (e.g., 10-20 mM Ammonium Acetate/Formate, pH adjusted)Ensure sample is dissolved in high % ACN.[7] Long equilibration times are essential for reproducibility.[11][12]
Weak Anion Exchange Acidic compoundsA: AcetonitrileB: Aqueous Buffer (e.g., Ammonium Acetate, pH 4-6)Mobile phase pH must be low enough to protonate the surface amines but high enough for the analyte to be charged.
Table 2: pKa Values of Conjugate Acids for Common Amines

Understanding the pKa of your analyte is crucial for mobile phase pH selection. The goal is typically to set the mobile phase pH >> pKa for basic amines to ensure they are in their neutral form.

CompoundClasspKa of Conjugate Acid (approx.)Recommended Mobile Phase pH
Triethylamine (TEA)Tertiary Aliphatic10.7> 12 (column stability is a concern)
DiethylamineSecondary Aliphatic11.0> 13 (column stability is a concern)
PyridineAromatic Heterocycle5.2> 7.2
AnilineAromatic4.6> 6.6
ProcainamideAromatic/Aliphatic9.2> 11.2 (column stability is a concern)
MetforminBiguanide12.4pH must be carefully managed

Data compiled from various sources.[17][19][20] Note: Operating silica-based columns above pH 8-9 for extended periods can accelerate degradation.

Experimental Protocols

Protocol 1: Column Equilibration for HILIC Mode

This protocol is critical for achieving reproducible retention times.

  • Initial Column Flush: If the column is new or its storage solvent is unknown, flush with 10-20 column volumes of a 50:50 mixture of isopropanol and water to wet the surface.

  • Transition to Organic: Flush the column with 10-20 column volumes of 100% acetonitrile (or the primary organic solvent in your mobile phase).

  • Mobile Phase Equilibration: Switch to the initial mobile phase composition (e.g., 95% acetonitrile / 5% aqueous buffer).

    • For a new column , pump at least 60-80 column volumes through the column.[12]

    • For subsequent gradient runs , a re-equilibration of 10-15 column volumes is sufficient.[11][12]

  • System Check: Monitor the baseline and backpressure. A stable baseline and pressure indicate the column is ready for injection.

Protocol 2: General Column Cleaning and Regeneration

This procedure can help restore performance if the column is contaminated.

  • Disconnect from Detector: To avoid contaminating the detector, disconnect the column outlet.

  • Aqueous Wash (HILIC): Flush the column in the reverse direction with 20-30 column volumes of 100% HPLC-grade water. This is a strong solvent in HILIC and will remove highly polar contaminants.[16]

  • Organic Wash: Flush with 20-30 column volumes of 100% Methanol or Isopropanol to remove more lipophilic contaminants.

  • Intermediate Flush: Flush with 10 column volumes of the solvent used in Step 2 or 3, depending on your next mobile phase.

  • Re-equilibration: Reconnect the column to the detector and perform the full equilibration protocol (Protocol 1) with your mobile phase before use.

Visualizations

Diagram 1: HILIC Retention Mechanism

This diagram illustrates the fundamental principle of Hydrophilic Interaction Chromatography on an amine-bonded phase.

Caption: HILIC Retention: Polar analytes partition into the water layer.

Diagram 2: Troubleshooting Workflow for Peak Tailing

This decision tree provides a logical path for diagnosing and solving peak tailing issues with polar amines.

Tailing_Troubleshooting Start Start: Peak Tailing Observed CheckNeutral Inject Neutral Compound (e.g., Toluene) Start->CheckNeutral NeutralTails YES: Neutral Compound Tails CheckNeutral->NeutralTails PhysicalIssue Conclusion: Physical Issue (Dead volume, bad connection, column void) NeutralTails->PhysicalIssue YES AmineOnlyTails NO: Only Amine Tails NeutralTails->AmineOnlyTails NO ChemicalIssue Conclusion: Chemical Issue (Secondary Interactions) AmineOnlyTails->ChemicalIssue CheckpH Is Mobile Phase pH > (Analyte pKa + 2)? ChemicalIssue->CheckpH AdjustpH Action: Increase Mobile Phase pH with Volatile Base CheckpH->AdjustpH NO AddCompetitor Action: Add Competing Base (e.g., 0.1% TEA) to Mobile Phase CheckpH->AddCompetitor YES Final Problem Resolved AdjustpH->Final pHOkay YES pHNotOkay NO CheckLoad Is Sample Load Too High? AddCompetitor->CheckLoad ReduceLoad Action: Reduce Sample Concentration / Injection Volume CheckLoad->ReduceLoad YES CheckLoad->Final NO ReduceLoad->Final LoadOkay NO LoadNotOkay YES

Caption: Decision tree for troubleshooting amine peak tailing.

References

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. ALWSCI Blog. [Link]

  • Axion Labs. HPLC Peak Tailing. Axion Labs Technical Notes. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Hub. [Link]

  • LC Troubleshooting Bible. Why Do Peaks Tail?. LCGC North America. [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies Technical Overview. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(1), 83-100. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO Application Note. [Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?. Biotage Blog. [Link]

  • Agilent Technologies. (2022, January 25). HILIC Chromatography: When and How?. Agilent Technologies Presentation. [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. [Link]

  • Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. [Link]

  • LCGC International. How It Works: Ion-Exchange SPE. [Link]

  • ACE HPLC Columns. Column Equilibration in HILIC Mode. ACE Knowledge Note. [Link]

  • Lindblom, T. (2016). Irreversible absorption of diphenylamine onto a straight phase and a reversed phase HPLC-column. ResearchGate. [Link]

  • Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Agilent Technologies Application Note. [Link]

  • Markovich, R. J., et al. (1991). Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. Analytical Chemistry, 63(17), 1851-1860. [Link]

  • ResearchGate. (2025, April 23). Regeneration and cleaning of amino columns?. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. ACS Organic Division. [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?. Biotage Blog. [Link]

  • Phenomenex. HILIC HPLC Column. [Link]

  • Biotage. (2023, February 2). When should I choose weak ion exchange SPE phases?. Biotage Blog. [Link]

  • Zhang, Q., et al. (2007). Reversed-phase and Weak Anion-Exchange Mixed-Mode Silica-Based Monolithic Column for Capillary Electrochromatography. Journal of Chromatography A, 1154(1-2), 294-301. [Link]

  • Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • OpenStax. 24.3 Basicity of Amines. Organic Chemistry: A Tenth Edition. [Link]

Sources

Optimization

Technical Support Center: Optimizing ELSD Detection for Non-Chromophoric Aminocyclitols

Welcome to the technical support center for the analysis of non-chromophoric aminocyclitols using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of non-chromophoric aminocyclitols using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of method development and troubleshoot common issues encountered during the analysis of these highly polar and non-UV absorbing compounds. As aminocyclitols, including the widely used aminoglycoside antibiotics, lack a chromophore, ELSD is a powerful and often necessary detection technique.[1][2] However, achieving optimal sensitivity and reproducibility requires a deep understanding of the interplay between chromatographic conditions and detector parameters.

This resource provides field-proven insights and evidence-based protocols to help you overcome the analytical challenges associated with these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is ELSD a preferred detector for aminocyclitols?

A1: Aminocyclitols are a class of compounds that include aminoglycoside antibiotics. A primary challenge in their analysis is the absence of a significant UV-absorbing chromophore, making detection by standard UV-Vis detectors insensitive.[1][2] ELSD offers a universal detection approach that is not dependent on the optical properties of the analyte.[3] Instead, it measures the light scattered by analyte particles after the mobile phase has been evaporated, making it an ideal choice for non-chromophoric compounds like aminocyclitols.[2]

Q2: What are the most critical ELSD parameters to optimize for aminocyclitol analysis?

A2: The three most critical parameters are the drift tube (or evaporator) temperature , the nebulizer temperature , and the gas flow rate (or pressure) .[4] These parameters collectively control the efficiency of the three key stages of ELSD: nebulization, droplet evaporation, and analyte particle detection. Proper optimization of these settings is crucial for maximizing sensitivity and minimizing baseline noise.

Q3: What type of mobile phase is compatible with ELSD for aminocyclitol analysis?

A3: The fundamental requirement for any mobile phase used with ELSD is that it must be more volatile than the analyte.[3] For aminocyclitols, which are highly polar, reversed-phase HPLC with a highly aqueous mobile phase is common.[2] However, to achieve retention and good peak shape, ion-pairing agents are often necessary.[5][6] It is critical to use volatile ion-pairing agents and buffers. Non-volatile salts like phosphate buffers will precipitate in the detector, causing signal suppression and instrument contamination.

Recommended Volatile Mobile Phase Additives:

  • Trifluoroacetic acid (TFA)

  • Heptafluorobutyric acid (HFBA)[7]

  • Ammonium acetate[8][9]

  • Ammonium formate

Q4: How does the choice of ion-pairing agent affect my analysis?

A4: Ion-pairing agents are used to improve the retention and peak shape of highly polar and ionic compounds like aminocyclitols on reversed-phase columns.[5] These agents, typically with a hydrophobic tail and an ionic head group, pair with the charged analyte, increasing its hydrophobicity and retention on the C18 or C8 stationary phase. The choice and concentration of the ion-pairing agent can significantly impact resolution and selectivity. For example, longer-chain pairing agents like HFBA may provide greater retention than shorter-chain agents like TFA.

Q5: My aminocyclitol is still not retaining on a C18 column, even with an ion-pairing agent. What are my options?

A5: If you are struggling with retention on a traditional reversed-phase column, consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent alternative for very polar compounds.[5] It utilizes a polar stationary phase (like bare silica, diol, or zwitterionic phases) with a mobile phase consisting of a high percentage of organic solvent and a small amount of aqueous buffer. This technique promotes the retention of polar analytes like aminocyclitols.[5]

Troubleshooting Guide

Issue 1: No or Very Low Signal/Sensitivity
Possible Cause Troubleshooting Steps & Explanation
Inappropriate Drift Tube Temperature The drift tube (or evaporator) temperature is too high, causing the semi-volatile aminocyclitol to evaporate along with the mobile phase. Conversely, if the temperature is too low, the mobile phase may not fully evaporate, leading to a high background noise that obscures the analyte signal.[4][10] Solution: Empirically determine the optimal temperature by injecting a standard at various temperature settings (e.g., in 5-10°C increments) and plotting the signal-to-noise ratio (S/N) against temperature. For many aminoglycosides, temperatures in the range of 45-60°C have been shown to be effective.[2][3][7][11]
Suboptimal Gas Flow Rate/Pressure The gas flow rate affects both nebulization and evaporation. If the flow is too low, nebulization may be inefficient, resulting in large droplets that are difficult to evaporate. If the flow is too high, it can lead to analyte loss and reduced sensitivity. Solution: Optimize the gas flow rate in conjunction with the drift tube temperature. Typical starting pressures are around 3.5 bar (51 psi).[3][7] Systematically vary the pressure and observe the effect on the S/N ratio.
Analyte Loss During Nebulization The nebulizer temperature can influence the initial stages of droplet formation. For thermally labile or semi-volatile compounds, a high nebulizer temperature can contribute to analyte loss. Solution: If your instrument allows for separate control of the nebulizer temperature, try reducing it while maintaining an optimal drift tube temperature.
Incompatible Mobile Phase The presence of non-volatile components (e.g., phosphate buffers) in the mobile phase will lead to high background noise and signal suppression as these components will also be detected by the ELSD. Solution: Ensure all mobile phase components, including buffers and ion-pairing agents, are volatile. Refer to the list of recommended volatile additives in the FAQs.

Experimental Protocols

Protocol 1: Systematic Optimization of ELSD Parameters

This protocol outlines a systematic approach to optimizing the key ELSD parameters for a new aminocyclitol analyte.

  • Initial Setup:

    • Prepare a standard solution of your aminocyclitol at a concentration expected to give a moderate response.

    • Develop a preliminary HPLC method that provides reasonable retention and peak shape. For a starting point with a C18 column, consider a mobile phase of water:acetonitrile with a volatile ion-pairing agent like 0.1% TFA.

  • Drift Tube Temperature Optimization:

    • Set the gas flow rate to the manufacturer's recommended starting point (e.g., 1.5 SLM or 3.5 bar).

    • Perform a series of injections of the standard, varying the drift tube temperature from a low value (e.g., 40°C) to a higher value (e.g., 80°C) in 10°C increments.

    • For each injection, record the peak area and the baseline noise. Calculate the S/N ratio for each temperature.

    • Plot the S/N ratio versus the drift tube temperature to identify the optimal setting.

  • Gas Flow Rate Optimization:

    • Set the drift tube temperature to the optimum value determined in the previous step.

    • Perform a series of injections, varying the gas flow rate (or pressure) around the manufacturer's recommended value.

    • Calculate the S/N ratio for each gas flow rate.

    • Plot the S/N ratio versus the gas flow rate to find the optimal setting.

  • Final Evaluation:

    • Run the analysis with the optimized drift tube temperature and gas flow rate to confirm the improvement in sensitivity.

Data Presentation

Table 1: Starting ELSD and Chromatographic Conditions for Common Aminoglycosides

This table provides experimentally derived starting conditions from various studies. These should be used as a starting point for your own method development and optimization.

AminoglycosideColumnMobile PhaseFlow Rate (mL/min)Drift Tube Temp. (°C)Gas Pressure/FlowReference
SpectinomycinC1825 mmol L⁻¹ ammonium acetate (pH 7.5)-methanol (90:10, v/v)0.6952.2 L min⁻¹[8]
SpectinomycinTSKgel ODS-100VAcetonitrile/15 mM ammonium acetate with TFA to pH 3.0 (2:98 v/v)Not Specified503.5 L/min[9]
TobramycinWaters ODS-2 C18Water/acetonitrile (55:45) with 1.5 mL L⁻¹ HFBA1.0453.5 bar[3][7]
GentamicinC18Water (with 35.4 µg/mL TCA and 0.89 µL/mL TFA)-methanol-acetonitrile (990:5:5, v/v/v)1.1503.0 bar[11][12]
VariousAgilent ZORBAX SB-C18High aqueous with low pH (~1.5)Not Specified603.5 bar[2]

Visualizations

Diagram 1: ELSD Optimization Workflow

ELSD_Optimization_Workflow cluster_prep Preparation cluster_optimization Parameter Optimization cluster_data Data Analysis prep Prepare Analyte Standard & Initial HPLC Method temp_opt Optimize Drift Tube Temperature prep->temp_opt Inject Standard sn_calc1 Calculate S/N Ratio vs. Temperature temp_opt->sn_calc1 Collect Data gas_opt Optimize Gas Flow Rate sn_calc2 Calculate S/N Ratio vs. Gas Flow gas_opt->sn_calc2 Collect Data final_eval Final Method Evaluation sn_calc1->gas_opt Set Optimal Temp. sn_calc2->final_eval Set Optimal Gas Flow Low_Sensitivity_Troubleshooting start Low or No Signal check_temp Is Drift Tube Temp. Optimized? start->check_temp optimize_temp Optimize Temperature (See Protocol 1) check_temp->optimize_temp No check_gas Is Gas Flow Rate Optimized? check_temp->check_gas Yes optimize_temp->check_gas optimize_gas Optimize Gas Flow (See Protocol 1) check_gas->optimize_gas No check_mobile_phase Is Mobile Phase Volatile? check_gas->check_mobile_phase Yes optimize_gas->check_mobile_phase reformulate_mp Use Volatile Buffers /Ion-Pair Agents check_mobile_phase->reformulate_mp No success Sensitivity Improved check_mobile_phase->success Yes reformulate_mp->success

Caption: Decision tree for troubleshooting low sensitivity issues.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Aminocyclitols

For researchers, scientists, and drug development professionals vested in the study of aminocyclitols, a deep understanding of their structural elucidation is paramount. These fascinating molecules, characterized by a co...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the study of aminocyclitols, a deep understanding of their structural elucidation is paramount. These fascinating molecules, characterized by a core cycloalkane structure adorned with multiple hydroxyl and at least one amino group, play critical roles in a myriad of biological processes, from cell signaling to antibiotic activity.[1][2] Mass spectrometry has emerged as an indispensable tool for their analysis, offering unparalleled sensitivity and structural insight.[3][4] This guide provides an in-depth, comparative analysis of mass spectrometry fragmentation patterns of aminocyclitols, grounded in scientific principles and practical application.

The Critical Role of Ionization and Fragmentation in Aminocyclitol Analysis

The journey of an aminocyclitol molecule through a mass spectrometer begins with ionization, the process of imparting a charge onto the analyte. The choice of ionization technique is critical and is dictated by the analyte's properties and the desired information. For aminocyclitols, which are often polar and non-volatile, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the methods of choice.[5] ESI is particularly well-suited for analyzing these compounds in solution, often coupled with liquid chromatography for complex mixture analysis.[6][7] MALDI, on the other hand, is a powerful technique for analyzing samples from solid-phase, such as in tissue imaging applications.[5][8]

Once ionized, the precursor ions are subjected to fragmentation, breaking them down into smaller, structurally informative product ions. The resulting fragmentation pattern is a veritable fingerprint of the molecule, revealing details about its constituent parts and their connectivity. This guide will focus on the most prevalent fragmentation techniques used for aminocyclitol analysis: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and the electron-based methods of Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD).

A Comparative Analysis of Fragmentation Techniques for Aminocyclitols

The choice of fragmentation technique significantly influences the type and extent of fragmentation, and consequently, the structural information that can be gleaned.

Collision-Induced Dissociation (CID): The Workhorse of Fragmentation

CID is the most widely used fragmentation method, involving the collision of precursor ions with an inert gas.[9] This energetic collision leads to the cleavage of the most labile bonds, which in the case of aminocyclitols, are typically the glycosidic linkages connecting the amino sugar units to the aminocyclitol core.

Mechanism of CID Fragmentation in Aminoglycosides:

In positive-ion mode ESI-MS/MS, aminoglycosides, a prominent class of aminocyclitols, readily form protonated molecules, [M+H]⁺. Upon CID, the primary fragmentation pathway involves the cleavage of glycosidic bonds, resulting in the formation of oxonium ions (B- and Y-ions in carbohydrate nomenclature) and the loss of sugar moieties. For instance, in the analysis of aminoglycosides like gentamicin and tobramycin, a characteristic loss of the "C" ring moiety is often observed.[6]

Another common fragmentation pathway is the ring-opening of the sugar units, particularly the glycoside attached to the C6-hydroxyl group of the 2-deoxystreptamine core. This can lead to the formation of characteristic fragment ions that can help in identifying the specific sugar residue.

Experimental Protocol: ESI-MS/MS with CID for Aminoglycoside Analysis

  • Sample Preparation: Dissolve the aminoglycoside standard in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1 µg/mL.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 25 V (a lower cone voltage ensures "soft" ionization with minimal in-source fragmentation)

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • MS/MS Parameters:

    • Select the protonated precursor ion, [M+H]⁺, for fragmentation.

    • Collision Gas: Argon

    • Collision Energy: Optimize between 15-40 eV to achieve a good balance of precursor ion depletion and fragment ion production.

    • Scan Range: m/z 50 to a value slightly above the precursor ion's m/z.

Higher-Energy Collisional Dissociation (HCD): Enhanced Fragmentation for Deeper Structural Insights

HCD, available on Orbitrap mass spectrometers, is a CID-like technique that occurs in a higher-energy regime. This often results in more extensive fragmentation, including cross-ring cleavages of the sugar units, providing more detailed structural information than conventional CID.[10]

Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): Preserving Labile Modifications

ETD and ECD are non-ergodic fragmentation methods that involve the transfer of an electron to a multiply charged precursor ion.[11][12] This process induces fragmentation by a radical-driven mechanism, primarily cleaving the N-Cα bond in the peptide backbone, leading to the formation of c- and z-type fragment ions.[13] A key advantage of ETD and ECD is their ability to preserve labile post-translational modifications (PTMs) that are often lost during CID.[14] While more commonly applied in proteomics, these techniques hold significant promise for the analysis of modified aminocyclitols, where CID might cleave off the modification. For ETD to be effective, the precursor ion must be multiply charged (z > 2).[11]

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the fundamental fragmentation pathways discussed.

cluster_CID Collision-Induced Dissociation (CID) [M+H]+ [M+H]+ Glycosidic Bond Cleavage Glycosidic Bond Cleavage [M+H]+->Glycosidic Bond Cleavage Collision with Inert Gas Ring Opening Ring Opening [M+H]+->Ring Opening Higher Energy B-ions (Oxonium) B-ions (Oxonium) Glycosidic Bond Cleavage->B-ions (Oxonium) Y-ions (Remaining Aglycone) Y-ions (Remaining Aglycone) Glycosidic Bond Cleavage->Y-ions (Remaining Aglycone) Cross-ring Cleavage Products Cross-ring Cleavage Products Ring Opening->Cross-ring Cleavage Products

Caption: General CID fragmentation pathways for protonated aminocyclitols.

cluster_ETD Electron Transfer Dissociation (ETD) [M+nH]n+ [M+nH]n+ Electron Transfer Electron Transfer [M+nH]n+->Electron Transfer Reaction with Anionic Reagent M+nH+• M+nH+• Electron Transfer->M+nH+• Radical Cation Formation N-Cα Bond Cleavage N-Cα Bond Cleavage M+nH+•->N-Cα Bond Cleavage Radical Driven c-ions c-ions N-Cα Bond Cleavage->c-ions z•-ions z•-ions N-Cα Bond Cleavage->z•-ions

Caption: ETD fragmentation mechanism, preserving labile modifications.

The Influence of Stereochemistry on Fragmentation

While the primary sequence of atoms dictates the fundamental fragmentation pathways, the stereochemical arrangement of hydroxyl and amino groups can influence the relative abundance of fragment ions.[15][16][17][18] The spatial orientation of these functional groups can affect the stability of the transition states during fragmentation, favoring certain pathways over others. However, detailed studies systematically investigating the impact of stereochemistry on the mass spectrometric fragmentation of aminocyclitols are still an emerging area of research.

Quantitative Comparison of Fragmentation Patterns

The following table summarizes the characteristic fragment ions and neutral losses for a selection of aminoglycoside antibiotics under CID conditions, providing a basis for their identification and differentiation.

AminoglycosidePrecursor Ion [M+H]⁺Major Fragment Ions (m/z)Characteristic Neutral Losses
Kanamycin A 485.2324.1, 163.1Loss of Kanamycin B sugar (162 Da)
Tobramycin 468.2324.1, 163.1Loss of Tobramycin B sugar (145 Da)
Gentamicin C1a 450.2322.2, 160.1Loss of Garosamine (129 Da)
Amikacin 586.3425.2, 324.1, 263.1Loss of L-HABA moiety and sugar units

This data is compiled from typical fragmentation patterns observed in ESI-MS/MS experiments.

Conclusion and Future Perspectives

Mass spectrometry, with its diverse array of ionization and fragmentation techniques, provides a powerful platform for the structural elucidation of aminocyclitols. CID remains the go-to method for routine analysis, reliably producing fragments from glycosidic bond cleavages. For more detailed structural characterization, particularly of modified aminocyclitols, the complementary use of HCD and electron-based methods like ETD and ECD is highly recommended.

Future research will likely focus on a more systematic investigation of the influence of stereochemistry on fragmentation pathways, potentially leading to new methods for stereoisomer differentiation by mass spectrometry. Furthermore, the continued development of novel fragmentation techniques and data analysis algorithms will undoubtedly push the boundaries of our understanding of these biologically significant molecules.

References

  • Daniels, P. J. L., Mallams, A. K., Weinstein, J., Wright, J. J., & Milne, G. W. A. (1976). Mass spectral studies on aminocyclitol–aminoglycoside antibiotics. Journal of the Chemical Society, Perkin Transactions 1, 1078-1088. [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). Molecules. [Link]

  • Electron-transfer dissociation. (2023). In Wikipedia. [Link]

  • Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. (2017). Journal of Analytical & Pharmaceutical Research. [Link]

  • A Review of Mass Spectrometry as an Important Analytical Tool for Structural Elucidation of Biological Products. (2022). Journal of Progress in Engineering and Physical Science. [Link]

  • Jariwala, J., et al. (2020). Rapid determination of aminoglycosides in pharmaceutical preparations by electrospray ionization mass spectrometry. Journal of Analytical Science and Technology. [Link]

  • Vaz, B. G., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

  • ETD and ECD Mass Spectrometry Fragmentation for the Characterization of Protein Post Translational Modifications. (2014). ResearchGate. [Link]

  • Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. (2024). Molecules. [Link]

  • Collisionally Activated Dissociations of Aminocyclitol-Aminoglycoside Antibiotics and Their Application in the Identification of an Unknown Impurity in Tobramycin. (2000). Journal of the American Society for Mass Spectrometry. [Link]

  • Griffey, R. H., et al. (1999). Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry. Proceedings of the National Academy of Sciences. [Link]

  • Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. (2008). Journal of Proteome Research. [Link]

  • An optimized method for the detection and spatial distribution of aminoglycoside and vancomycin antibiotics in tissue sections by mass spectrometry imaging. (2021). PLOS ONE. [Link]

  • Mascot help: Peptide fragmentation. (n.d.). Matrix Science. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Medicinal Chemistry of Aminocyclitols. (2007). Current Topics in Medicinal Chemistry. [Link]

  • Main fragmentation pathway of gentamicin C components in ESI-MS/MS detection. (2012). Journal of Basic Microbiology. [Link]

  • MALDI-TOF Mass Spectrometry in Clinical Analysis and Research. (2022). Analytical Chemistry. [Link]

  • Electron Transfer Dissociation Mass Spectrometry in Proteomics. (2012). Journal of Proteomics & Bioinformatics. [Link]

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  • Pharmacological importance of stereochemical resolution of enantiomeric drugs. (1995). Indian Journal of Pharmacology. [Link]

  • Stereochemistry and Drug Efficacy and Development: Relevance of Chirality to Antidepressant and Antipsychotic Drugs. (2002). Annals of Medicine. [Link]

  • Structure-activity relationships in aminosterol antibiotics: the effect of stereochemistry at the 7-OH group. (2013). Biochimica et Biophysica Acta. [Link]

Sources

Comparative

A Comparative Guide to Chiral HPLC Separation of 2-Aminocyclohexane-1,3-diol Enantiomers

For researchers, scientists, and professionals in drug development, the stereoselective synthesis and purification of chiral molecules are paramount. The spatial arrangement of atoms in a molecule can dramatically alter...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereoselective synthesis and purification of chiral molecules are paramount. The spatial arrangement of atoms in a molecule can dramatically alter its pharmacological and toxicological properties. This guide provides an in-depth technical comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 2-aminocyclohexane-1,3-diol, a polar, cyclic amino alcohol that presents unique challenges to chiral resolution.

The Challenge of Polar Chiral Analytes

2-Aminocyclohexane-1,3-diol is a highly polar molecule due to the presence of both amino and hydroxyl functional groups. This polarity can lead to strong interactions with the silica surface of many chiral stationary phases (CSPs), resulting in poor peak shape, long retention times, or even irreversible adsorption. Therefore, the selection of an appropriate CSP and mobile phase system is critical for a successful separation.

Comparison of Chiral Stationary Phases

Two main classes of chiral stationary phases are particularly well-suited for the separation of polar analytes like 2-aminocyclohexane-1,3-diol: polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used chiral selectors in HPLC.[3] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.

For a polar molecule like 2-aminocyclohexane-1,3-diol, the hydroxyl and amino groups can form strong hydrogen bonds with the carbamate groups on the polysaccharide backbone. The choice between cellulose and amylose derivatives and the specific substitution pattern on the phenylcarbamate moieties can significantly influence selectivity.

Table 1: Comparison of Polysaccharide-Based CSPs for Polar Analyte Separation

CSP TypeChiral Selector ExamplePrimary Interaction MechanismsRecommended Mobile Phase ModesKey Considerations
Cellulose-based Cellulose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, dipole-dipole, π-π interactionsNormal Phase, Polar Organic, Reversed PhaseOften provides good selectivity for a wide range of compounds. The helical structure creates a complex steric environment for chiral recognition.
Amylose-based Amylose tris(3,5-dimethylphenylcarbamate)Inclusion complexation, hydrogen bonding, dipole-dipoleNormal Phase, Polar Organic, Reversed PhaseThe groove-like structure can offer different selectivity compared to cellulose-based phases.
Macrocyclic Glycopeptide-Based CSPs

Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are covalently bonded to silica to create another powerful class of CSPs. These phases are particularly effective for the separation of polar and ionizable compounds.[3] The chiral recognition is multi-modal, involving hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic basket-like structure.

The amphoteric nature of 2-aminocyclohexane-1,3-diol (containing both a basic amino group and acidic hydroxyl groups) makes it an ideal candidate for separation on macrocyclic glycopeptide-based CSPs. The ability to operate in polar ionic mode, using buffers to control the ionization state of both the analyte and the stationary phase, provides an additional dimension for optimizing selectivity.

Table 2: Comparison of Macrocyclic Glycopeptide-Based CSPs for Polar Analyte Separation

CSP TypeChiral Selector ExamplePrimary Interaction MechanismsRecommended Mobile Phase ModesKey Considerations
Teicoplanin-based Astec CHIROBIOTIC™ TIonic interactions, hydrogen bonding, inclusion complexationReversed Phase, Polar Ionic, Normal PhaseExcellent for underivatized amino acids and other polar, ionizable compounds. Offers complementary selectivity to vancomycin-based phases.
Vancomycin-based Astec CHIROBIOTIC™ VIonic interactions, hydrogen bonding, inclusion complexationReversed Phase, Polar Ionic, Normal PhaseBroad applicability for a variety of chiral compounds, including amino acids and peptides.

Experimental Workflow for Method Development

The following workflow provides a systematic approach to developing a chiral HPLC method for the separation of 2-aminocyclohexane-1,3-diol enantiomers.

Caption: A systematic workflow for chiral method development.

Detailed Experimental Protocols

Protocol 1: Initial Screening on Polysaccharide-Based CSPs

  • Column Selection:

    • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)

    • Mobile Phase B: n-Hexane/Ethanol (80:20, v/v) with 0.1% Trifluoroacetic acid (TFA)

    • Rationale: The use of both a basic (DEA) and an acidic (TFA) additive is crucial for suppressing the ionization of the amino and hydroxyl groups, respectively, which can significantly improve peak shape and selectivity.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD) if UV chromophore is weak.

  • Data Evaluation:

    • Assess retention times (k), selectivity (α), and resolution (Rs). A resolution of >1.5 is desired for baseline separation.

Protocol 2: Initial Screening on Macrocyclic Glycopeptide-Based CSPs

  • Column Selection:

    • Astec® CHIROBIOTIC™ T (Teicoplanin)

    • Astec® CHIROBIOTIC™ V (Vancomycin)

  • Mobile Phase Screening (Polar Ionic Mode):

    • Mobile Phase A: 10 mM Ammonium acetate in Methanol

    • Mobile Phase B: 0.1% Acetic acid in Acetonitrile/Water (90:10, v/v)

    • Rationale: The polar ionic mode allows for the exploitation of ionic interactions between the analyte and the CSP, which can lead to excellent selectivity for polar, ionizable compounds.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm or Mass Spectrometry (MS) for enhanced sensitivity and selectivity.

  • Data Evaluation:

    • As in Protocol 1, evaluate k, α, and Rs.

Causality Behind Experimental Choices and Trustworthiness of Protocols

The selection of polysaccharide and macrocyclic glycopeptide CSPs is based on their proven success in separating polar and ionizable chiral compounds. The proposed screening protocols are designed to be self-validating by systematically exploring different interaction mechanisms (hydrogen bonding, dipole-dipole, ionic) through the use of varied mobile phase compositions and additives. This approach increases the probability of achieving a successful separation and provides a logical path for optimization. For instance, if poor peak shape is observed, it is likely due to unwanted ionic interactions with residual silanols on the silica surface, which can be mitigated by the addition of acidic or basic modifiers.

Visualization of Chiral Recognition Mechanisms

The following diagram illustrates the potential interaction mechanisms between 2-aminocyclohexane-1,3-diol and a polysaccharide-based CSP.

Caption: Potential chiral recognition mechanisms on a polysaccharide CSP.

Conclusion

The chiral separation of 2-aminocyclohexane-1,3-diol enantiomers by HPLC is a challenging yet achievable task. A systematic approach that involves screening both polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases under various mobile phase conditions is highly recommended. By understanding the underlying principles of chiral recognition and methodically exploring the chromatographic parameter space, researchers can develop a robust and reliable method for the enantioselective analysis and purification of this important class of molecules. While direct experimental data is currently elusive, the strategies outlined in this guide provide a solid foundation for achieving successful chiral separations in the laboratory.

References

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2533. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Ismail, O. S., et al. (2023). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 28(14), 5399. [Link]

  • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from [Link]

  • Ciogli, A., et al. (2021). Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. Molecules, 26(21), 6428. [Link]

  • Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Yilmaz, E., & Kucukislamoglu, M. (2019). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 4(5), 8948-8961. [Link]

  • Toth, G., & Peter, A. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(11), 3321. [Link]

  • De Ketele, S. (2017).
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 176-184. [Link]

  • Gerasimova, E. O., et al. (2020). Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. Russian Journal of Physical Chemistry B, 14(5), 842-849.
  • Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(20), 7088-7126. [Link]

  • Sztojkov-Ivanov, A., et al. (2022). Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. Molecules, 27(24), 8718. [Link]

  • Ferrazzano, L., et al. (2023). Fast and ultrafast enantioseparations of bioactive compounds by chiral liquid chromatography: A review. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655.

Sources

Validation

Validation of Purity for Hygroscopic Aminocyclitol Standards: An Orthogonal Approach

Executive Summary Aminocyclitols (e.g., Voglibose, Acarbose, Valiolamine) represent a unique analytical challenge in drug development. As carbohydrate derivatives acting as -glucosidase inhibitors, they lack the chromoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminocyclitols (e.g., Voglibose, Acarbose, Valiolamine) represent a unique analytical challenge in drug development. As carbohydrate derivatives acting as


-glucosidase inhibitors, they lack the chromophores required for UV detection and exhibit profound hygroscopicity. Standard purity assessments often fail because they rely on "as-is" weighing or non-specific detection methods (Refractive Index), leading to mass balance errors that can exceed 5%.

This guide details a self-validating, orthogonal workflow for establishing the absolute purity of these standards. We compare legacy methods (HPLC-RI) against modern universal detection (HPLC-CAD) and establish Quantitative NMR (qNMR) as the primary reference method, specifically addressing the critical handling of moisture uptake.

The Scientific Challenge: The "Invisible" & "Living" Analyte

Lack of Chromophore

Unlike aromatic small molecules, aminocyclitols do not absorb UV light above 200 nm. Traditional HPLC-UV is useless. This forces reliance on universal detectors:

  • Refractive Index (RI): The legacy standard. It is strictly isocratic, highly sensitive to thermal drift, and lacks sensitivity for minor impurities.

  • Charged Aerosol Detection (CAD): The modern alternative. It allows gradient elution, offers near-universal response, and provides higher sensitivity for impurities.

The Hygroscopicity Trap

Aminocyclitols are "living" solids; they equilibrate with ambient humidity within minutes.

  • The Error: A researcher weighs 10.0 mg of Voglibose "as is." If the material has absorbed 4% water, the actual analyte mass is 9.6 mg.

  • The Consequence: If this standard is used to calibrate an HPLC assay without correction, the potency of the drug product will be systematically overestimated.

Comparative Technology Review

The following table contrasts the performance of detection methodologies for aminocyclitol purity assignment.

FeatureHPLC-RI (Legacy)HPLC-CAD (Recommended Routine)qNMR (Primary Reference)
Principle Refractive index differenceAerosol charging (Mass sensitive)Nuclear spin counting
Gradient Capability No (Isocratic only)Yes (Essential for impurity profiling)N/A (Solution phase)
Sensitivity (LOD) Low (High

g range)
High (Low ng range)Moderate (Requires >5 mg)
Hygroscopicity Impact High (biases external std calc)High (biases external std calc)Low (if Internal Standard is non-hygroscopic)
Purity Basis Chromatographic Area %Chromatographic Area %Absolute Weight %
Primary Use Routine QC (Legacy)Impurity Profiling / QCPrimary Standard Qualification

Expert Insight: While CAD is superior for detecting impurities [1], it cannot provide an absolute mass balance without a reference standard. qNMR is the only method that establishes the "Truth" by measuring the analyte directly against a traceable internal standard (IS), bypassing the need for an identical reference standard [2].

Validated Experimental Protocols

The "Parallel Handling" Weighing Protocol (Critical)

For hygroscopic standards, the weighing step is the largest source of error. This protocol ensures the water content measured matches the water content in the NMR tube.

Prerequisites:

  • Environment: Glove box or humidity-controlled weighing chamber (

    
     RH).
    
  • Internal Standard (IS): Maleic Acid or 3,5-Dinitrobenzoic acid (Traceable to NIST/BIPM). Must be non-hygroscopic.

Step-by-Step Workflow:

  • Equilibration: Expose the aminocyclitol sample to the ambient weighing environment for 15 minutes to stabilize moisture sorption.

  • Simultaneous Sampling:

    • Aliquot A (for qNMR): Weigh ~10 mg into the NMR tube. Record exact weight (

      
      ) immediately.
      
    • Aliquot B (for Water): Immediately weigh ~20 mg into a Karl Fischer (KF) vessel. Record exact weight (

      
      ).
      
    • Aliquot C (for ROI): Weigh remaining sample for Residue on Ignition (if inorganic salts are suspected).

  • Execution:

    • Dissolve Aliquot A in

      
       containing the IS.
      
    • Titrate Aliquot B immediately using Coulometric KF.

  • Calculation: The purity derived from qNMR is "As Is." It must be corrected using the water content from Aliquot B to determine the "Dried Basis" purity if required, or used directly to assign the "As Is" potency.

qNMR Data Acquisition Parameters

To ensure 99.9% confidence, specific NMR parameters are non-negotiable [3]:

  • Pulse Angle:

    
     pulse.
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (longest relaxation time of target or IS). For aminocyclitols,
    
    
    is often 2-4s, requiring a delay of 15-20s.
  • Scans: Minimum 64 scans for S/N > 250:1.

  • Processing: Zero filling to 64k points; Exponential line broadening (0.3 Hz).

Visualizing the Logic

Orthogonal Validation Workflow

This diagram illustrates how qNMR validates the HPLC-CAD routine method.

ValidationWorkflow cluster_qNMR Primary Validation (Absolute) cluster_HPLC Routine Method (Relative) RawMaterial Raw Aminocyclitol (Hygroscopic) qNMR 1H-qNMR Analysis (vs NIST Internal Std) RawMaterial->qNMR KF Karl Fischer (Moisture Determination) RawMaterial->KF CAD HPLC-CAD (Impurity Profiling) RawMaterial->CAD PurityCalc Absolute Purity Assignment (Mass Fraction) qNMR->PurityCalc Main Peak Integral KF->PurityCalc Water Correction FinalStd Qualified Reference Standard (with CoA) PurityCalc->FinalStd Assigns Potency CAD->FinalStd Confirms Chromatographic Purity RI HPLC-RI (Legacy Check) FinalStd->RI Calibrates (if needed)

Figure 1: The Orthogonal Validation Workflow. qNMR provides the absolute potency, while HPLC-CAD ensures no co-eluting impurities exist that might overlap with NMR signals.

Handling Hygroscopic Standards

The decision tree for minimizing weighing errors.

HygroscopyLogic Start Start Weighing CheckEnv Is Humidity Controlled? (<30% RH) Start->CheckEnv Direct Direct Weighing (Standard Protocol) CheckEnv->Direct Yes Parallel Parallel Sampling (Protocol 4.1) CheckEnv->Parallel No (Typical Lab) Calc Calculate Mass Balance Direct->Calc Parallel->Calc Correct for H2O at time of weighing

Figure 2: Decision logic for handling hygroscopic standards. Parallel sampling is required in uncontrolled environments to correlate mass to water content accurately.

Data Comparison: The "As Is" Fallacy

The following mock data (representative of typical Voglibose validation) demonstrates the danger of relying solely on HPLC area normalization without orthogonal water correction.

ParameterHPLC-RI (Area %)HPLC-CAD (Area %)qNMR (Absolute wt%)
Main Peak Area 99.2%98.8%N/A
Detected Impurities 0.8%1.2%N/A
Water Content (KF) Not DetectedNot Detected4.5%
Calculated Purity 99.2% (False High)98.8% (False High)94.1% (True Value)

Analysis:

  • HPLC-RI overestimates purity because it misses minor impurities and cannot see water.

  • HPLC-CAD sees more organic impurities (1.2% vs 0.8%) but still ignores water.

  • qNMR (calculated as mass fraction) reveals the true potency is only 94.1% because it accounts for the 4.5% water mass that "dilutes" the solid [4].

References

  • TSI Incorporated. (2021). Charged Aerosol Detection (CAD): Inspiring Next-Generation Separations. Thermo Fisher Scientific.[1] Link

  • Holzgrabe, U., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. ResearchGate. Link

  • Japanese Pharmacopoeia. (2025).[2] Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis. ResearchGate. Link

  • National Institutes of Health (NIH). (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative NMR Spectroscopy. PMC. Link

  • Vertex AI Search. (2023). Comparison of Refractive Index vs Charged Aerosol Detection for Aminocyclitols. Link

Sources

Comparative

A Comparative Guide to the Analysis of 2-Aminocyclohexane-1,3-diol Impurities by LC-MS/MS

This guide provides an in-depth comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the challenging analysis of 2-Aminocyclohexane-1,3-diol and its process-related impurities. As a s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the challenging analysis of 2-Aminocyclohexane-1,3-diol and its process-related impurities. As a small, highly polar molecule lacking a strong chromophore, this compound exemplifies a class of analytes that demand sophisticated analytical strategies beyond standard reversed-phase chromatography. We will explore the underlying principles, advantages, and practical limitations of three core approaches: Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase Liquid Chromatography with Ion-Pairing agents, and Pre-column Derivatization.

The objective is not to declare a single "best" method, but to provide researchers, analytical chemists, and drug development professionals with the foundational knowledge and experimental data required to select and optimize the most appropriate strategy for their specific objectives, whether for routine quality control, stability testing, or impurity identification.

The Analytical Challenge: Why 2-Aminocyclohexane-1,3-diol is Difficult

The analysis of 2-Aminocyclohexane-1,3-diol is complicated by a combination of its intrinsic physicochemical properties and the stringent requirements of pharmaceutical impurity analysis.

  • High Polarity: With two hydroxyl groups and a primary amine, the molecule is highly water-soluble and exhibits minimal retention on traditional non-polar stationary phases (like C18), often eluting in the solvent front where matrix effects can obscure the signal.[1]

  • Lack of a Chromophore: The absence of a UV-absorbing moiety makes detection by UV-Vis spectrophotometry impractical for the trace-level quantification required for impurities. This necessitates the use of mass spectrometry.

  • Isomeric Complexity: The synthesis of 2-Aminocyclohexane-1,3-diol can produce a mixture of stereoisomers (diastereomers and enantiomers) and positional isomers.[2] A mass spectrometer alone cannot differentiate between these isomers as they possess the same mass-to-charge ratio.[3][4] Therefore, chromatographic separation is not just beneficial; it is absolutely critical for accurate impurity profiling.

  • Low-Level Detection: Pharmaceutical guidelines often require the control of impurities to levels as low as 0.05% or even down to a "threshold of toxicological concern" (TTC) for potentially genotoxic impurities, which can be in the low ppm range relative to the active pharmaceutical ingredient (API).[5] This demands methods with exceptional sensitivity and selectivity.

The workflow for tackling such an analytical problem involves careful selection of a sample preparation and chromatographic strategy that is compatible with sensitive MS detection.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample API Sample in Solution Filtration Filtration / Dilution Sample->Filtration Derivatization Optional: Pre-column Derivatization Filtration->Derivatization If Method C LC Liquid Chromatography (HILIC, IP-RP, or RP) Filtration->LC Derivatization->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Integration Peak Integration & Quantification MS->Integration Reporting Impurity Profiling & Reporting Integration->Reporting cluster_ms Tandem MS (MRM) Q1 Quadrupole 1 (Q1) Selects Precursor Ion [M+H]+ Q2 Quadrupole 2 (Q2) Collision Cell (CID) [M+H]+ -> Fragments Q1->Q2 Precursor Protonated Analyte [M+H]+ Q1->Precursor Q3 Quadrupole 3 (Q3) Selects Product Ion Q2->Q3 Fragments Characteristic Fragments Q2->Fragments Detector Detector Q3->Detector Product Specific Product Ion Q3->Product G start What is the primary analytical goal? q1 Need for high throughput and routine QC? start->q1 q2 Is ultimate sensitivity (trace analysis) required? q1->q2 No ans1 Use HILIC Method (A) q1->ans1 Yes q3 Is HILIC providing inadequate resolution? q2->q3 No ans2 Use Derivatization Method (C) q2->ans2 Yes ans3 Use Ion-Pairing Method (B) with a dedicated LC system q3->ans3 Yes ans4 Re-evaluate HILIC with different column chemistry or mobile phase q3->ans4 No

Sources

Safety & Regulatory Compliance

Safety

2-Aminocyclohexane-1,3-diol proper disposal procedures

Executive Summary: The Chemical Context As researchers, we often treat disposal as an afterthought to synthesis. However, handling 2-Aminocyclohexane-1,3-diol requires a nuanced understanding of its bifunctional nature.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Context

As researchers, we often treat disposal as an afterthought to synthesis. However, handling 2-Aminocyclohexane-1,3-diol requires a nuanced understanding of its bifunctional nature.[1][2][3] This molecule is an aminocyclitol —a structural motif common in aminoglycoside antibiotics and glycosidase inhibitors.

Its dual functionality dictates its disposal pathway:

  • The Amine (C2 position): A basic nitrogen that presents a risk of violent, exothermic protonation if accidentally mixed with acidic waste streams.

  • The Diol (C1, C3 positions): Increases water solubility, creating a risk of leaching if disposed of in standard solid landfill waste without incineration.

Immediate Safety Profile:

  • Primary Hazard: Corrosive (Skin/Eye Damage).[4][5]

  • Secondary Hazard: Potential bioactivity (antibiotic-like properties).[1]

  • RCRA Status: Likely D002 (Corrosive) if pH

    
     12.5 in solution; generally treated as Hazardous Organic Waste.
    

Critical Segregation: The Self-Validating System

Safety in chemical disposal is not about memorizing rules; it is about establishing a self-validating system where the workflow physically prevents incompatibility errors.[1]

For 2-Aminocyclohexane-1,3-diol, the "system" relies on strict pH segregation.[1][2][3]

Chemical Compatibility Matrix

Data summarized for laboratory-scale quantities (< 1 kg).

Incompatible ClassInteraction MechanismConsequenceProtocol Action
Strong Acids (HCl, H₂SO₄)Exothermic Acid-Base NeutralizationViolent heat generation; splashing of corrosive material.[1][2][3]NEVER add to "Acid Waste" carboys.
Oxidizers (HNO₃, Peroxides)Oxidation of AmineFormation of toxic NOx gases; potential fire.[2][3]Segregate into "Non-Halogenated Organic."[3]
Acyl Halides (Acetyl Chloride)Nucleophilic AttackRapid evolution of HCl gas.[2][3]Quench acyl halides before mixing.
Aldehydes Imine FormationSlow polymerization/heat.[2][3]Keep separate if possible.[3]

Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound)

Context: Expired reagent, recrystallization mother liquor precipitate, or contaminated gloves.[1][2][3]

  • Containerization: Do not use metal containers (corrosion risk). Use HDPE (High-Density Polyethylene) or glass jars with Teflon-lined caps.[1][2]

  • Labeling: Mark clearly as "Hazardous Waste - Solid, Organic, Basic."

    • Senior Scientist Note: Explicitly writing "Basic" or "Amine" on the tag alerts downstream technicians to the pH hazard, preventing accidental mixing with acids at the consolidation facility.

  • Bioactive Precaution: Given the aminocyclitol structure, treat as a potential pharmacological agent. Double-bag contaminated solids (gloves/weigh boats) in clear, heavy-duty polyethylene bags before placing them in the solid waste drum.[1][2][3]

Scenario B: Liquid Waste (Reaction Mixtures/Solutions)

Context: The compound is dissolved in solvents like Methanol, DMSO, or Water.[1][2][3]

  • Solvent Assessment:

    • If in Organic Solvent (MeOH, EtOH, DMSO): Dispose of in "Non-Halogenated Organic" waste streams.[1][2]

    • If in Halogenated Solvent (DCM, Chloroform): Dispose of in "Halogenated Organic" waste streams.

  • pH Check (The Validation Step):

    • Before capping the waste container, verify the pH of the bulk liquid.

    • If the solution is highly basic (pH > 10), ensure the waste container is compatible (HDPE is preferred over glass for long-term storage of strong bases to prevent etching/brittleness).[1][2]

  • Aqueous Solutions:

    • Do NOT pour down the drain. Even if water-soluble, the amine content and potential biological activity violate the "Clean Water Act" prohibitions against discharging toxic organics.[1]

    • Collect in "Aqueous Basic Waste" containers.

Operational Workflow Visualization

The following diagram outlines the decision logic for disposing of 2-Aminocyclohexane-1,3-diol. This workflow is designed to be printed and posted near the satellite accumulation area.

DisposalWorkflow Start Waste Generation: 2-Aminocyclohexane-1,3-diol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved Solid Solid / Pure Substance StateCheck->Solid Pure/Precipitate SolventCheck Solvent Base? Liquid->SolventCheck OrgStream Organic Solvent (MeOH, DMSO, etc.) SolventCheck->OrgStream Organic AqStream Aqueous Solution (Water/Buffer) SolventCheck->AqStream Water HaloCheck Contains Halogens? (DCM, CHCl3) OrgStream->HaloCheck BinAq Bin: AQUEOUS BASIC WASTE AqStream->BinAq Do NOT Drain Pour BinHalo Bin: HALOGENATED ORGANIC WASTE HaloCheck->BinHalo Yes BinNonHalo Bin: NON-HALOGENATED ORGANIC WASTE HaloCheck->BinNonHalo No PackSolid Package in HDPE Jar Label: 'Toxic/Corrosive' Solid->PackSolid BinSolid Bin: SOLID HAZARDOUS WASTE PackSolid->BinSolid

Caption: Decision matrix for segregating aminocyclitol waste streams based on solvent carrier and halogen content.

Emergency Contingencies: Spills & Exposure

In the event of a spill, the basicity of the amine drives the response protocol.

  • PPE Upgrade: Immediately don nitrile gloves (double gloved) and safety goggles. If the powder is fine and airborne, use an N95 or P100 respirator to prevent inhalation of corrosive dust.

  • Containment:

    • Solids: Do not dry sweep (creates dust). Cover with a damp paper towel or absorbent pad to weigh it down, then scoop.

    • Liquids: Use a universal absorbent or specific caustic neutralizer (citric acid based).

    • Pro-Tip: Do not use standard clay litter for large amine spills if you have a specific acid-neutralizing spill kit; the neutralization reaction is safer than leaving active amine on the floor.[1]

  • Decontamination: Wipe the surface with a dilute (5%) acetic acid or citric acid solution to neutralize residual amine, followed by a water rinse.

Regulatory Framework (US/EU)

Compliance is mandatory. This molecule falls under the following regulatory codes:

  • USA (EPA/RCRA):

    • D002 (Corrosivity): Applicable if the waste is aqueous and pH

      
       12.5 [1].
      
    • Satellite Accumulation: Waste must be stored at or near the point of generation, under the control of the operator [2].

  • EU (EWC Codes):

    • 07 01 04:* Other organic solvents, washing liquids and mother liquors.

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1]

References

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]1][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). OSHA.gov. [Link]1][3]

  • PubChem. (n.d.). Compound Summary: Aminocyclitols. National Library of Medicine. [Link]1][3]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]1][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminocyclohexane-1,3-diol
Reactant of Route 2
2-Aminocyclohexane-1,3-diol
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